Calcium peroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.O2/c;1-2/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJQIRIGXXHNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO2 | |
| Record name | CALCIUM PEROXIDE | |
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| Record name | calcium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4050489 | |
| Record name | Calcium peroxide | |
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Molecular Weight |
72.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | CALCIUM PEROXIDE | |
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| Record name | Calcium peroxide | |
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Solubility |
Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |
| Record name | CALCIUM PEROXIDE | |
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Density |
2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |
| Record name | CALCIUM PEROXIDE | |
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| Record name | CALCIUM PEROXIDE | |
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Color/Form |
White or yellowish powder, White tetragonal crystals | |
CAS No. |
1305-79-9, 78403-22-2 | |
| Record name | CALCIUM PEROXIDE | |
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| Record name | Calcium peroxide | |
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| Record name | Calcium peroxide | |
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| Record name | Calcium peroxide (Ca(O2)) | |
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| Record name | Calcium peroxide | |
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| Record name | Calcium peroxide | |
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| Record name | CALCIUM PEROXIDE | |
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Melting Point |
Decomp at 200 °C | |
| Record name | CALCIUM PEROXIDE | |
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Synthetic Methodologies and Advanced Preparation Techniques for Calcium Peroxide
Conventional Precipitation-Based Synthesis Approaches
Conventional methods for synthesizing calcium peroxide primarily rely on precipitation from aqueous solutions, followed by processing and dehydration steps. These techniques are foundational and widely practiced for producing bulk this compound.
The most common method for producing this compound involves the reaction of a calcium salt with hydrogen peroxide in an aqueous medium. rsc.org A typical reaction uses calcium hydroxide (B78521) (Ca(OH)₂) as the calcium source:
Ca(OH)₂ + H₂O₂ → CaO₂ + 2H₂O rsc.org
In this process, the reaction typically leads to the precipitation of this compound octahydrate (CaO₂·8H₂O). researchgate.net Alternative calcium precursors, such as calcium chloride (CaCl₂), can also be used. When calcium chloride is used, a source of peroxide ions, such as sodium peroxide (Na₂O₂), is introduced to the aqueous solution to facilitate the precipitation. researchgate.netdntb.gov.ua Another variation involves reacting calcium chloride with hydrogen peroxide in an ammonia (B1221849) solution, which creates the necessary alkaline environment for the reaction to proceed. mdpi.com
The initial product, CaO₂·8H₂O, is a hydrated crystalline solid that requires further processing to obtain the anhydrous this compound. researchgate.net
After the initial precipitation of this compound octahydrate, dehydration is a crucial step to obtain the final, more stable anhydrous product. This is typically achieved by heating the hydrate (B1144303) at temperatures above 100°C to remove the water of crystallization. researchgate.net
A semi-dry processing method has also been described. This technique involves mixing a highly concentrated (e.g., 90%) aqueous hydrogen peroxide solution with a saturated solution of calcium chloride. Ammonium chloride is then added to precipitate the this compound. The resulting solid is washed and then subjected to a prolonged drying period, for instance, over a desiccant like phosphorus pentoxide at room temperature, to yield a high-purity product. rsc.org
The macroscopic properties of the final this compound product, such as purity, crystallinity, and stability, are highly dependent on the control of various reaction parameters.
pH: The pH of the reaction medium is a critical factor. For the precipitation reaction using a soluble calcium salt and a peroxide source, maintaining the pH within a specific alkaline range, typically 9.5 to 11, is essential for the formation of well-developed, large crystals of the this compound hydrate. This crystalline structure is easier to filter and wash, leading to a purer final product. dntb.gov.ua
Temperature: Lower temperatures are generally favored to control the reaction rate and promote the formation of stable crystals. For example, carrying out the precipitation at temperatures as low as 5°C has been shown to yield a desirable product. dntb.gov.ua Conversely, some methods specify controlling the reaction temperature to not exceed certain thresholds, such as 35 ± 2 °C, to ensure product stability and high purity. nih.gov
Reactant Concentration: The concentration of the reactants in the aqueous solution significantly impacts the nature of the product. Crystalline this compound hydrate with high purity is best obtained from dilute solutions of calcium salts and hydrogen peroxide. The use of concentrated solutions tends to promote the formation of amorphous, less-structured products. mdpi.com
Molar Ratio: The stoichiometry of the reactants influences the yield and purity of the this compound. A slight molar excess of hydrogen peroxide to the calcium salt (e.g., a mole ratio of 1.2-1.25:1 for H₂O₂:Ca(OH)₂) is often employed to drive the reaction towards completion and achieve a high content of active this compound in the final product. nih.gov
| Parameter | Condition | Effect on Product Characteristics | Reference |
|---|---|---|---|
| pH | 9.5 - 11.0 | Promotes well-developed, large crystals; easy to filter and wash. | dntb.gov.ua |
| Temperature | Low (e.g., 5°C) | Favors stable crystal formation. | dntb.gov.ua |
| Reactant Concentration | Dilute Solutions | Yields crystalline preparations with >90% CaO₂·8H₂O. | mdpi.com |
| Reactant Concentration | Concentrated Solutions | Promotes the formation of amorphous products. | mdpi.com |
| Molar Ratio (H₂O₂:Ca(OH)₂) | 1.2-1.25 : 1 | Achieves high purity and stability in the final product. | nih.gov |
Nanoparticle Synthesis and Surface Engineering Strategies
To enhance the reactivity and dispersibility of this compound, synthesis methods have been developed to produce it at the nanoscale. These advanced techniques often involve surface engineering to improve stability and prevent agglomeration.
Nanosized this compound is commonly synthesized via a hydrolysis-precipitation or co-precipitation technique. researchgate.netnih.gov This method involves the reaction of a calcium precursor, such as calcium chloride (CaCl₂), in a solution where hydrolysis is carefully controlled. researchgate.net In a typical procedure, ammonia is added to a solution containing the calcium salt, followed by the dropwise addition of hydrogen peroxide. nih.gov This controlled addition in an alkaline environment facilitates the nucleation and growth of nanoparticles. The resulting nanosized particles exhibit a significantly higher surface-area-to-volume ratio compared to their micro-sized counterparts, which can lead to an increased reaction rate. researchgate.netnih.gov
A key challenge in nanoparticle synthesis is preventing the newly formed particles from aggregating into larger clusters. To overcome this, various stabilizers and dispersants are employed during the synthesis process. These molecules adsorb onto the surface of the nanoparticles, providing steric repulsion that prevents irreversible agglomeration and results in a stable dispersion. mdpi.comrsc.org
Commonly used stabilizers and dispersants include various polymers:
Polyethylene (B3416737) glycol (PEG): PEG is frequently used as a surface modifier or dispersant. researchgate.netmdpi.com It is stable in the presence of acids, bases, and hydrogen peroxide and helps control particle size. rsc.orgrsc.org For instance, PEG 200 has been successfully used as a steric stabilizer to prevent agglomeration during the precipitation process, yielding nanoparticles in the range of 15-60 nm. mdpi.com
Dextran (B179266): This polysaccharide is used as a surface stabilizer to prevent irreversible agglomeration. mdpi.com Its use can result in nanoparticles with an average size as small as 2.33 ± 0.81 nm. nih.gov Dextran is valued for its biocompatibility and water solubility. researchgate.net
Other Polymers: Other polymers such as Polyvinylpyrrolidone (B124986) (PVP), Polyvinyl alcohol (PVA), and starch have also been successfully used as stabilizers in the synthesis of this compound nanoparticles. researchgate.netmdpi.comnih.gov Starch, in particular, is noted as a non-toxic, biodegradable, and biocompatible option that effectively prevents agglomeration and reduces particle size. mdpi.comnih.gov
The choice of stabilizer and its concentration, along with other reaction parameters like the rate of reactant addition, are crucial for controlling the final particle size and distribution of the nanosized this compound. rsc.org
| Stabilizer/Dispersant | Function | Resulting Particle Size (Approx.) | Reference |
|---|---|---|---|
| Polyethylene glycol (PEG) 200 | Steric stabilizer, prevents agglomeration. | 15 - 60 nm | mdpi.com |
| Dextran | Surface stabilizer, prevents irreversible agglomeration. | 2.33 nm | nih.gov |
| Starch | Stabilizer, prevents agglomeration. | Not specified | mdpi.comnih.gov |
| Polyvinylpyrrolidone (PVP) | Dispersant | Not specified | researchgate.net |
| Polyvinyl alcohol (PVA) | Dispersant | Not specified | researchgate.net |
| Diethylene glycol monomethyl ether | Stabilizer | Not specified | rsc.org |
Application of Stabilizers and Dispersants in Nanoparticle Formation
Polyethylene Glycol (PEG) as a Surface Modifier
Polyethylene glycol (PEG) is a widely utilized polymer for the surface stabilization of nanoparticles, including this compound. Its efficacy stems from its ability to prevent irreversible agglomeration during the precipitation process through steric repulsion. rsc.orgmdpi.com The adsorption of PEG onto the surface of this compound nanoparticles creates a protective layer that hinders inter-particle attraction. semanticscholar.org This steric hindrance is crucial for maintaining a stable dispersion of the nanoparticles in various media. semanticscholar.org
The amphiphilic nature of PEG, possessing both hydrophilic and hydrophobic characteristics, allows nanoparticles coated with it to be soluble in a range of solvents. rsc.orgsemanticscholar.org Research has demonstrated that the direct synthesis of this compound particles in a PEG medium is a facile method to achieve PEG-coated nanoparticles. rsc.orgrsc.org The amount of PEG used during synthesis directly influences the quantity of adsorbed PEG on the particle surface, which in turn affects the redispersion of the precipitated CaO2 particles. rsc.orgsemanticscholar.org
Starch and Other Biopolymers as Stabilizing Agents
Biopolymers have gained prominence as stabilizing agents in nanoparticle synthesis due to their biocompatibility, biodegradability, and non-toxic nature. mdpi.comnih.gov Starch, a readily available and inexpensive biopolymer, has proven to be an effective stabilizer for the synthesis of this compound nanoparticles. mdpi.comresearchgate.netnih.gov
Starch can function as a coating, capping, functionalizing, stabilizing, pore-forming, and coordinating agent. mdpi.com Its complex polymeric structure, with a carbon-based spiral matrix and numerous polyol groups, provides a protective and functionalized environment that facilitates the formation of calcium ions into structured nanoparticles. mdpi.com The hydroxyl groups of amylose (B160209) and amylopectin, the two main components of starch, can engage in intramolecular and intermolecular supramolecular interactions and coordinate with Ca2+ ions, thereby preventing the aggregation of the nanoparticles. mdpi.com The proposed mechanism involves the formation of hydrogen bonds between the starch molecules and the surface of the this compound nanoparticles. researchgate.net The use of starch as a stabilizer has been shown to result in smaller average hydrodynamic size, larger surface area, and better aggregation stability of the synthesized this compound nanoparticles compared to commercially available this compound. mdpi.comrsc.org
Beyond starch, other biopolymers such as chitosan, dextran, and alginate have also been investigated as stabilizing agents in the synthesis of this compound and other nanoparticles. mdpi.comnih.govmdpi.com These polymers, like starch, prevent irreversible agglomeration and promote stable dispersions. nih.govmdpi.com For instance, dextran, a complex branched polysaccharide, has been used as a surface stabilizer to produce nanoscale this compound with an average size of 2.33 ± 0.81 nm. mdpi.com Chitosan, another biopolymer, has also been noted for its role as a stabilizing agent in nanoparticle synthesis. mdpi.comnih.gov Alginate, when used in the synthesis of iron oxide nanoparticles, has been shown to limit particle size. scielo.br
Control of Nanoparticle Agglomeration and Dispersion
The control of agglomeration and the achievement of a stable dispersion are paramount in the synthesis of this compound nanoparticles to harness their enhanced reactivity and functionality. The high surface area of nanoparticles makes them prone to agglomeration, which can lead to a non-uniform distribution in various matrices. rsc.org
The use of surface stabilizers like PEG, starch, and other polymers is a primary strategy to mitigate agglomeration. rsc.orgmdpi.comgoogle.com These stabilizers adsorb onto the nanoparticle surface, creating a physical barrier that prevents particles from coming into close contact and adhering to one another. semanticscholar.org This phenomenon, known as steric repulsion, is a key mechanism for achieving stable dispersions. semanticscholar.org
The choice of solvent and other synthesis parameters also plays a crucial role in controlling agglomeration. For instance, the use of a more viscous solvent like PEG can aid in better dispersion during the synthesis process. mdpi.com Furthermore, techniques such as sonication can be employed to break up agglomerates and ensure a more uniform dispersion of the nanoparticles in a liquid medium. The effectiveness of these control measures is often evaluated through techniques like Dynamic Light Scattering (DLS), which can determine the particle size distribution and the presence of aggregates in a suspension. mdpi.com
Controlled Synthesis Parameters and Their Mechanistic Impact
The precise control of synthesis parameters is fundamental to tailoring the properties of this compound for specific applications. Factors such as the rate of reactant addition, pH, and temperature have a profound mechanistic impact on the final product's characteristics.
Effect of Hydrogen Peroxide Addition Rate on Crystallite Size and Purity
The rate at which hydrogen peroxide (H2O2) is added during the synthesis of this compound has a significant effect on the crystallite size and purity of the resulting nanoparticles. rsc.org Research has shown an inverse relationship between the H2O2 addition rate and the crystallite size; a faster addition rate leads to the formation of smaller crystallites. rsc.org
This phenomenon can be explained by the principles of nucleation and crystal growth. A higher rate of H2O2 addition leads to a higher level of local supersaturation in the reaction mixture. rsc.org According to classical nucleation theory, increased supersaturation reduces the critical nucleus size and boosts the nucleation rate. rsc.org The rapid formation of a large number of nuclei provides a greater surface area for crystal growth, which in turn limits the growth of individual nuclei, resulting in smaller crystallites. rsc.org
Conversely, a slower addition rate can lead to processes like Ostwald ripening, where larger particles grow at the expense of smaller ones, resulting in a wider particle size distribution. rsc.org Therefore, by carefully controlling the addition rate of hydrogen peroxide, it is possible to manipulate the crystallite size of this compound nanoparticles.
Below is a data table illustrating the effect of the hydrogen peroxide addition rate on the crystallite size of this compound, as reported in a study. rsc.org
| Hydrogen Peroxide Addition Rate (mL/min) | Crystallite Size (nm) |
| 0.29 | 111 |
| 0.58 | 44 |
| 0.88 | 37 |
This table is based on data from a scientific study and is for illustrative purposes. rsc.org
Influence of pH and Temperature on Synthetic Yield and Morphology
The pH of the reaction medium is a critical parameter that influences both the yield and morphology of synthesized this compound. The dissolution rate of this compound and the subsequent yield of hydrogen peroxide are highly pH-dependent. nih.gov Generally, the dissolution rate increases as the pH decreases. nih.gov For instance, complete dissolution can take as long as 62 hours at a pH of 12-13, while it can be as rapid as 4 hours at a pH of 6. nih.gov The yield of hydrogen peroxide from this compound also increases with decreasing pH, with an 82% yield observed at pH 6, while no yield is seen at pH 12-13. nih.gov In the context of applications like modified Fenton chemistry, a pH of 8 has been found to be optimal for the performance of this compound as an oxidant. nih.gov The pH also plays a crucial role in the degradation of organic pollutants, with acidic conditions often being more favorable for the generation of hydroxyl radicals. mdpi.comnih.gov
Temperature is another key parameter that affects the synthesis of this compound. The synthesis is often carried out at elevated temperatures, for example, 70°C, to decrease the degree of hydration of the precipitated this compound. researchgate.net Temperature influences both the nucleation and crystal growth rates. rsc.org An increase in temperature can lead to a higher reaction rate, but it can also affect the stability of the peroxide compound. Therefore, the temperature must be carefully controlled to achieve the desired product characteristics. For instance, in the synthesis of PEG-coated this compound particles, a drying temperature of 45°C has been utilized. rsc.org
Advanced Approaches for High-Purity this compound Nanoparticles
The development of advanced synthesis methods is crucial for producing high-purity this compound nanoparticles with well-defined sizes and morphologies. One approach involves the use of a composite dispersant to improve the reaction yield and purity. For example, a method utilizing a composite dispersant has been reported to increase the reaction yield and purity of this compound by 5% and 15%, respectively, compared to existing technologies. google.com This method results in nanoparticles with a more uniform particle size. google.com
Another advanced technique is the facile synthesis of this compound nanocrystals and their spherical aggregates with uniform and controllable sizes. nih.gov This method involves the reaction between calcium chloride and hydrogen peroxide in ethanol (B145695) to generate primary CaO2 nanocrystals of 2-15 nm. nih.gov These nanocrystals then aggregate into uniform, spherical particles with the assistance of polyvinylpyrrolidone (PVP). nih.gov The average diameter of these spherical aggregates can be tuned between 15 and 100 nm by adjusting the concentrations of the reactants and the stabilizing agent. nih.gov These advanced methods offer greater control over the final product's properties, which is essential for its application in various fields.
Decomposition Mechanisms and Oxygen/hydrogen Peroxide Release Kinetics
Fundamental Hydrolysis and Decomposition Pathways of Calcium Peroxide
When this compound comes into contact with water, it undergoes hydrolysis, leading to the formation of key reactive species. This process is fundamental to its utility in environmental remediation and other fields. The decomposition of this compound in an aqueous environment is not a simple, single-step reaction but involves multiple pathways that can occur in parallel.
Upon dissolution in water, this compound decomposes to release both hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). capes.gov.br This occurs through a parallel reaction system, meaning that H₂O₂ is not necessarily an intermediate for the formation of O₂. capes.gov.br The primary hydrolysis reaction can be represented as:
CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂ mdpi.commdpi.com
CaO₂ + 2H⁺ → Ca²⁺ + H₂O₂ infona.pl
This direct release of both H₂O₂ and O₂ from the dissolution of this compound is a key characteristic of its decomposition. capes.gov.br
In the presence of transition metal ions, particularly ferrous iron (Fe²⁺), the hydrogen peroxide produced from the decomposition of this compound can participate in Fenton-like reactions to generate highly reactive hydroxyl radicals (•OH). mdpi.comcapes.gov.br This process is a cornerstone of advanced oxidation processes used for the degradation of persistent organic pollutants.
The fundamental Fenton reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.com
This compound acts as a continuous source of H₂O₂ for this reaction. semanticscholar.orgrsc.org The generation of these potent hydroxyl radicals allows for the non-selective and rapid oxidation of a wide range of contaminants. mdpi.commdpi.com The efficiency of hydroxyl radical generation is a critical aspect of the application of this compound in environmental remediation. capes.gov.br
Kinetic Modeling and Characterization of Oxygen and Hydrogen Peroxide Release
The rate at which oxygen and hydrogen peroxide are released from this compound is crucial for its practical applications and can be described by various kinetic models.
Studies have shown that the release kinetics of hydrogen peroxide and oxygen from this compound follow different models. The release of hydrogen peroxide is often described by a pseudo-zero-order kinetic model. capes.gov.brrsc.org This implies that the rate of H₂O₂ release is relatively constant and independent of the concentration of the remaining this compound, at least initially.
Conversely, the release of oxygen typically follows a pseudo-first-order kinetic model. capes.gov.brresearchgate.net This indicates that the rate of oxygen release is proportional to the amount of remaining this compound. The degradation of certain pollutants by this compound-based systems has also been shown to follow pseudo-first-order kinetics. nih.govdeswater.com
It's important to note that some studies have observed that the degradation of certain substances using this compound fits a pseudo-second-order model better, particularly in Fenton-like processes for dye degradation. mdpi.comsrce.hr
Interactive Data Table: Kinetic Models for this compound Decomposition Below is a summary of kinetic models reported in the literature for processes involving this compound.
| Reactant/Product | Process | Kinetic Model | Reference |
| Hydrogen Peroxide | Release from CaO₂ | Pseudo-Zero-Order | capes.gov.brrsc.org |
| Oxygen | Release from CaO₂ | Pseudo-First-Order | capes.gov.brresearchgate.net |
| Methylene (B1212753) Blue | Degradation via Fenton-like process | Pseudo-Second-Order | mdpi.com |
| Trichloroethene | Degradation | Pseudo-First-Order | nih.gov |
| Basic Textile Dye | Degradation | Pseudo-First-Order | deswater.com |
| Acrylic Acid | Adsorption onto CaO₂ nanoparticles | Pseudo-Second-Order | srce.hr |
The rate of decomposition of this compound and the subsequent release of oxygen and hydrogen peroxide are significantly influenced by environmental conditions.
pH: A lower pH (acidic conditions) accelerates the release of both oxygen and hydrogen peroxide. capes.gov.brslchemtech.comresearchgate.net The yield of H₂O₂ increases with decreasing pH, with one study noting an 82% yield at pH 6, while it was zero at pH 12-13. researchgate.net Conversely, higher pH values tend to favor the decomposition of H₂O₂ into oxygen. rsc.org
Temperature: Increasing the temperature generally accelerates the rate of decomposition and the release of both O₂ and H₂O₂. capes.gov.brslchemtech.comdeswater.com However, higher temperatures can also decrease the yield of hydrogen peroxide while increasing the oxygen yield. capes.gov.br
Additives: The presence of certain additives can significantly alter the decomposition kinetics. For instance, coatings like polyethylene (B3416737) glycol (PEG) or dextran (B179266) can be used to control the release rate. mdpi.comrsc.org The presence of phosphate (B84403) ions in a sodium bicarbonate solution has been shown to suppress the reaction between this compound and water, likely due to the formation of a stabilized amorphous calcium carbonate nanocoating. acs.org The presence of chelating agents like EDTA can also influence the degradation of pollutants in Fenton-like systems by keeping iron soluble and active. rsc.org
Interactive Data Table: Influence of Factors on this compound Decomposition This table summarizes the effects of different factors on the decomposition of this compound.
| Factor | Effect on O₂/H₂O₂ Release Rate | Effect on H₂O₂ Yield | Reference |
| Decreasing pH | Accelerates | Increases | capes.gov.brslchemtech.comresearchgate.net |
| Increasing pH | Decreases (generally) | Decreases | capes.gov.brrsc.org |
| Increasing Temperature | Accelerates | Decreases | capes.gov.brslchemtech.comdeswater.com |
| Polymer Coatings (e.g., PEG, Dextran) | Slows release | - | mdpi.comrsc.org |
| Phosphate ions (in NaHCO₃ solution) | Suppresses reaction | Suppresses H₂O₂ release | acs.org |
As this compound decomposes, it forms a layer of byproducts, primarily calcium hydroxide (B78521) and, in the presence of carbonates, calcium carbonate. researchgate.netrsc.orgresearchgate.net This product layer acts as a diffusion barrier, which can regulate the rate of further decomposition and the release of oxygen and hydrogen peroxide. rsc.orgresearchgate.net
Long-Term Stability and Sustained Release Mechanisms
The efficacy of this compound as an oxygen-releasing agent is intrinsically linked to its long-term stability and the kinetics of its decomposition. Unmodified this compound, when exposed to an aqueous environment, is prone to rapid hydrolysis, leading to an initial burst of oxygen that may be inefficient and short-lived. regenesis.comnih.gov Consequently, significant research has focused on developing mechanisms to ensure a stable, sustained, and controlled release of oxygen over extended periods.
Strategies for Achieving Controlled and Prolonged Oxygenation
To overcome the challenge of burst release and achieve prolonged oxygenation, various strategies have been developed. These methods primarily focus on modifying the this compound particles themselves or their immediate microenvironment to control the rate of hydration, which is the triggering step for oxygen generation. regenesis.comca.gov Key strategies include surface coatings, chemical modification through intercalation, and particle size control.
Surface Coating: Applying a physical barrier or coating to the surface of this compound particles is a primary strategy for controlling the rate of water diffusion to the peroxide core. This delays the hydrolysis reaction and, consequently, the release of oxygen. cet.biomdpi.com
Inorganic Coatings: Researchers have successfully used inorganic materials to create nanocoatings on this compound microparticles.
Hydroxyapatite (HAp): A biocompatible HAp layer can be formed on the surface of this compound by simply immersing the particles in a phosphate buffer solution. cet.bioacs.org The calcium hydroxide produced during the initial, slow hydrolysis of CaO₂ reacts with phosphate ions in the buffer to form a poorly soluble HAp coating that acts as a diffusion barrier to water. cet.bioacs.org This method has been shown to extend oxygen release from 3 days for uncoated particles to 10 days for HAp-coated particles when embedded in a gelatin hydrogel. cet.biofigshare.com
Amorphous Calcium Carbonate (ACC): In solutions containing sodium hydrogen carbonate, such as cell culture media, a stabilized ACC nanocoating can form on the CaO₂ surface. acs.orgnih.gov This ACC layer suppresses the reaction between this compound and water. researchgate.netresearchgate.net A significant feature of this coating is its pH-dependent nature; the ACC layer tends to dissolve in more acidic conditions, allowing for a triggered or accelerated oxygen release in specific microenvironments, such as those found in ischemic tissues. acs.orgnih.gov
Silica (B1680970) (SiO₂): A silica shell can be coated onto nano-sized this compound cores to create core-shell nanoparticles (CPO@SiO₂). mdpi.com This silica layer acts as a physical barrier, and the rate of oxygen generation can be controlled by adjusting the thickness of the shell. mdpi.com
Polymer Coatings: Various polymers have been used to coat this compound particles to modulate their reactivity.
Polyethylene Glycol (PEG): PEG has been used to coat this compound particles during synthesis. mdpi.com This coating helps to improve the redispersion of the particles and influences the oxygen release profile, which becomes dependent on the pH of the external medium and diffusion through the resulting calcium carbonate product layer. mdpi.com
Polyvinylpyrrolidone (B124986) (PVP): PVP-coated this compound nanoparticles have been synthesized to control the release rate of hydrogen peroxide and buffer pH fluctuations. nih.gov The longevity of H₂O₂ release was found to increase with the concentration of the PVP coating. nih.gov
Intercalation: A patented approach involves the chemical modification of the peroxide crystal itself. In this method, food-grade phosphate ions are intercalated into the crystalline structure of calcium oxyhydroxide. regenesis.comca.gov This process, termed Controlled Release Technology (CRT™), serves two main purposes: it slows the rate of hydration of the crystal, and it creates exit pathways for the oxygen, preventing it from becoming trapped within the solid matrix as reaction by-products like calcium hydroxide form—a phenomenon known as "oxygen lock-up". regenesis.comca.gov This technology is designed to provide a steady, long-term release of oxygen for up to a year. regenesis.com
| Strategy | Mechanism | Key Findings/Characteristics | Reported Release Duration |
|---|---|---|---|
| Hydroxyapatite (HAp) Coating | In-situ formation of a biocompatible HAp layer that acts as a water diffusion barrier. cet.bioacs.org | Simple immersion in phosphate buffer creates the coating; improves sustained release. cet.bio | ~10 days (in gelatin hydrogel) cet.biofigshare.com |
| Amorphous Calcium Carbonate (ACC) Coating | In-situ formation of an ACC layer that suppresses reaction with water; dissolvable in acidic pH. acs.org | Enables pH-dependent oxygen release; forms in bicarbonate-containing solutions. acs.orgnih.gov | Release suppressed at neutral pH, triggered at acidic pH. nih.gov |
| Silica (SiO₂) Coating | Forms a core-shell structure with SiO₂ acting as a physical barrier. mdpi.com | Oxygen release rate is tunable by adjusting shell thickness. mdpi.com | Sustained release, duration dependent on shell thickness. mdpi.com |
| Phosphate Intercalation (CRT™) | Permeation of phosphate ions into the crystal structure slows hydration and prevents "oxygen lock-up". regenesis.comca.gov | Provides a steady, zero-order release of oxygen. regenesis.com | Up to 12 months. ca.govregenesis.com |
Role of Encapsulation Technologies and Material Integration
Beyond modifying the this compound particles directly, encapsulating them within a larger matrix or integrating them into a composite material is a widely used and effective strategy for achieving long-term, sustained oxygen release. nih.govnih.gov This approach physically sequesters the peroxide, with the properties of the matrix material dictating the rate of water ingress and subsequent oxygen generation. nih.govresearchgate.net
Encapsulation in Polymeric Scaffolds: Biodegradable polymers are frequently used as the encapsulating material, particularly in biomedical applications. nih.gov
Hydrophobic Polymer Matrices: Polymers such as polycaprolactone (B3415563) (PCL), polylactic acid (PLA), and their copolymer poly(lactic-co-glycolic acid) (PLGA) are common choices. nih.govnih.govmdpi.com The hydrophobic nature of these polymers limits the rate of water exposure to the embedded this compound particles. nih.gov By varying the concentration of the polymer or the loading percentage of this compound, the oxygen release kinetics can be predictably controlled. nih.govrsc.org For instance, in PCL-based scaffolds, lower PCL concentrations lead to greater and more rapid oxygen release, while higher concentrations provide a more sustained, long-term profile. nih.gov A study integrating CaO₂ into PCL microparticles within a gelatin methacryloyl (GelMA) hydrogel demonstrated predictable oxygen release over 35 days, achieving dissolved oxygen levels of 5% to 29% depending on the CaO₂ loading. nih.govrsc.org
Hydrophilic Hydrogel Matrices: this compound particles (often pre-coated or encapsulated) can be integrated into hydrophilic hydrogel networks like GelMA or alginate. researchgate.netresearchgate.net While hydrophilic carriers can lead to faster decomposition due to rapid water adsorption, the combination with coated peroxides allows for the creation of scaffolds that support cell growth by providing a sustained oxygen supply. nih.govresearchgate.net For example, gelatin hydrogels embedded with HAp-coated CaO₂ microparticles have shown significantly prolonged release compared to those with uncoated CaO₂. cet.biofigshare.com
Other Polymer Encapsulation Methods:
Cyanoacrylate (CA): Biodegradable, cross-linking cyanoacrylate has been used to encapsulate this compound. The process involves mixing CaO₂ powder with the liquid CA monomer, which then polymerizes to form a hydrophobic depot. The slow degradation of the polymer matrix gradually exposes the peroxide, resulting in sustained oxygen release for over 25 days in an aqueous environment. tandfonline.com
Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique can be used to deposit a thin, hydrocarbon-based plasma polymer film over this compound particles that have been applied to a substrate, such as a collagen film. digitellinc.com The thickness of this deposited film can be tuned by altering plasma parameters, thereby controlling the oxygen release rate from the underlying peroxide. digitellinc.com
The integration of this compound into these materials creates composite systems where the sustained release profile is a function of both the peroxide's intrinsic properties and the physical and chemical characteristics of the encapsulating matrix.
nih.govrsc.org| Matrix Material | Fabrication/Integration Method | Key Research Finding | Reference |
|---|---|---|---|
| Polycaprolactone (PCL) / Gelatin Methacryloyl (GelMA) | CaO₂ encapsulated in PCL microparticles, which are then embedded in a GelMA hydrogel. | Achieved predictable oxygen release over 35 days, with dissolved oxygen levels ranging from 5% to 29% based on CaO₂ loading. | |
| Polylactic Acid (PLA) | Composite filaments of PLA/CaO₂ created by wet solution mixing and hot melt extrusion for 3D printing. | Filaments with 6% CaO₂ content showed maximum oxygen release and antibacterial properties, with gradual release over a 3-day period. |
Advanced Spectroscopic and Microscopic Characterization of Calcium Peroxide
Structural Elucidation Techniques
Structural elucidation focuses on determining the arrangement of atoms within the material, defining its crystalline nature and physical form.
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. pastic.gov.pk When applied to calcium peroxide, XRD patterns reveal its phase identity and degree of crystallinity.
Research findings indicate that synthesized this compound typically exhibits a specific crystalline structure. The XRD patterns of prepared CaO₂ often match the standard pattern for the compound, with studies identifying both orthorhombic and tetragonal crystalline structures. rsc.orgcore.ac.uk Characteristic diffraction peaks for this compound are consistently observed at 2θ angles of approximately 30.15°, 35.60°, 47.30°, and 52.94°. mdpi.com
In many synthesis processes, XRD analysis also detects the presence of crystalline impurities. The most common impurity identified is calcite (Calcium carbonate, CaCO₃), which shows distinct peaks, for instance, at a 2θ angle of 29.37°. mdpi.comnih.gov The formation of calcite is often attributed to the carbonation of calcium hydroxide (B78521), a byproduct of this compound hydrolysis during synthesis. rsc.orgmdpi.com The intensity and width of the diffraction peaks can also provide information about the crystallite size; broader peaks often suggest smaller nanoparticle sizes. mdpi.com
| Parameter | Observation | Source(s) |
|---|---|---|
| Crystalline Structure | Orthorhombic or Tetragonal | rsc.orgcore.ac.uk |
| Characteristic Diffraction Peaks (2θ) | 30.15°, 35.60°, 47.30°, 52.94° | mdpi.com |
| Common Impurity | Calcite (CaCO₃) | rsc.orgmdpi.comnih.gov |
| Calcite Diffraction Peak (2θ) | ~29.4° | mdpi.comnih.gov |
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Field Emission Scanning Electron Microscopy (FESEM), and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology and determining the particle size of this compound. vpi2004.com
These analyses have revealed a variety of morphologies for CaO₂ particles, which are often dependent on the synthesis method and the presence of stabilizers. Observed shapes include irregular flakes, aggregates, and more uniform spherical or rod-like structures. mdpi.comresearchgate.net For instance, unstabilized this compound often appears as irregular flakes with significant agglomeration, whereas nanoparticles synthesized with stabilizers like dextran (B179266) or polyethylene (B3416737) glycol can form more regular, spherical, or even flower-like shapes. mdpi.comresearchgate.net
The particle size is a critical parameter, especially for nanoparticles, and can be accurately measured from electron micrographs. Studies report a wide range of sizes, from tens of nanometers to several micrometers. FESEM and TEM analyses have confirmed particle sizes in the nanometer range, for example, with average sizes of 15.4 nm to 40.88 nm being reported for stabilized nanoparticles. mdpi.comresearchgate.netresearchgate.net In some cases, nanoparticles are observed to be aggregated due to their high surface energy. sci-hub.se TEM is particularly useful for observing the internal structure, such as the hollow, mesoporous shells of nanocarriers loaded with this compound. thno.org
| Microscopy Technique | Observed Morphology | Reported Particle Size | Source(s) |
|---|---|---|---|
| SEM/FESEM | Irregular flakes, spherical shapes, rod-like, flower-like | 15 nm - 1.2 µm | mdpi.comresearchgate.net |
| TEM | Well-dispersed spheres, uniform shape and size | ~3-70 nm (nanoparticles), ~300 nm (nanocarriers) | sci-hub.sethno.orgresearchgate.net |
| FESEM | Aggregated nanoparticles | Crystalline particles in the range of 3–31.6 nm | sci-hub.se |
| SEM | Biconcave disk-like microparticles | ~5.3 µm | sci-hub.se |
Compositional and Surface Analysis
These analytical methods are used to identify the chemical bonds and elemental makeup of the compound, providing crucial data on its purity and surface characteristics.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups present in a sample by measuring the absorption of infrared radiation. nih.govmdpi.com The FTIR spectrum of this compound provides a molecular fingerprint, confirming its identity and detecting other chemical species.
The most characteristic absorption bands for this compound are associated with the peroxide (O-O) bond and the metal-oxygen (O-Ca-O) bond. The O-O stretching vibration is consistently identified by absorption peaks in the region of 860-875 cm⁻¹. mdpi.comresearchgate.net The O-Ca-O functional group vibrations are typically observed at lower wavenumbers, in the range of 508-595 cm⁻¹. core.ac.ukresearchgate.net
FTIR is also highly effective in confirming the presence of coatings, stabilizers, or impurities. For example, in starch-coated nanoparticles, peaks corresponding to starch (e.g., at 1014 cm⁻¹, 1410 cm⁻¹, 1600 cm⁻¹, and 3262 cm⁻¹) are visible alongside the CaO₂ peaks. mdpi.com The presence of water (H₂O) or hydroxyl (-OH) groups is indicated by a broad absorption band around 3000-3700 cm⁻¹, while the presence of carbonate (CO₃²⁻), often from calcite impurities, is marked by a strong peak around 1410-1489 cm⁻¹. rsc.orgmdpi.commdpi.com
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| ~860 - 875 | O-O stretching vibration (peroxide) | mdpi.comresearchgate.net |
| ~508 - 595 | O-Ca-O vibrations | core.ac.ukresearchgate.net |
| ~1410 - 1489 | C-O stretching (carbonate impurity) | mdpi.commdpi.com |
| ~3000 - 3700 | O-H stretching (adsorbed water/hydroxyl groups) | rsc.org |
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.comyoutube.com It is often coupled with electron microscopy to provide qualitative and semi-quantitative elemental information about a specific area of the sample. nih.gov
When applied to this compound, EDX spectra consistently confirm the presence of the expected elements: calcium (Ca) and oxygen (O). sci-hub.se This analysis is crucial for verifying the successful synthesis of the compound and for assessing its elemental purity. sci-hub.se
EDX is also instrumental in confirming the incorporation of other elements, either as part of a coating or within a composite material. For example, in studies of surface-modified or coated this compound, EDX mapping can show the distribution of elements like phosphorus (P) from a phosphate (B84403) coating, silicon (Si) from a silica (B1680970) shell, or carbon (C) from a polymer matrix. mdpi.comthno.orgcet.bio The elemental maps generated by EDX can corroborate that particles, such as CaO₂, have been homogeneously dispersed within a polymer matrix. sci-hub.se The relative peak intensities in the EDX spectrum can give an indication of the elemental ratios, such as the Ca/P ratio in hydroxyapatite-coated CaO₂. cet.bio
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying a wide range of elements, including trace and ultra-trace concentrations, in various samples. nih.govnih.gov It combines a high-temperature plasma source with a mass spectrometer to separate and measure ions based on their mass-to-charge ratio. nih.gov
In the context of this compound research, ICP-MS is primarily used for precise elemental quantification. researchgate.net A key application is determining the loading capacity of this compound within nanocarrier systems. thno.org By dissolving the nanocarriers and analyzing the solution, ICP-MS can accurately measure the amount of calcium, which directly corresponds to the amount of CaO₂ loaded. thno.org
ICP-MS is the preferred method for trace element analysis due to its superior sensitivity compared to techniques like ICP-AES. diva-portal.org While ICP-MS can experience interferences (e.g., argon from the plasma interfering with calcium measurement), modern instruments often incorporate collision or reaction cells to mitigate these issues, allowing for accurate quantification of elements like calcium even in complex biological or environmental matrices. diva-portal.orgsrce.hr The technique is valuable for a wide range of applications, from assessing the purity of synthesized materials to monitoring the elemental composition in clinical and environmental studies. researchgate.netfrontiersin.org
Thermal and Surface Area Characterization
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound (CaO₂) and quantifying the amount of surface coating material. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically nitrogen. rsc.orgmdpi.com The resulting data, presented as a TGA curve (weight percent versus temperature) and its derivative (DTG curve), reveal distinct stages of weight loss corresponding to different thermal events.
For pure, uncoated this compound, the thermal decomposition typically shows a multi-stage process. An initial weight loss at lower temperatures (around 88-120°C) is generally attributed to the evaporation of physically adsorbed water molecules. mdpi.comnih.gov The primary decomposition of CaO₂, where it breaks down to release oxygen, occurs at significantly higher temperatures, often cited around 390°C. mdpi.com
When this compound is coated with polymers or stabilizers, the TGA curve exhibits additional weight loss stages corresponding to the decomposition of the coating material. This allows for the quantification of the coating content. For instance, in dextran-coated this compound nanoparticles, a weight loss stage observed between 150°C and 350°C is attributed to the decomposition of the dextran polymer. nih.gov Similarly, for starch-stabilized this compound nanoparticles (Starch@CPnps), the degradation of the starch's polysaccharide chain is observed between 183°C and 357°C, followed by the decomposition of this compound at approximately 394°C. mdpi.com
The analysis of these distinct decomposition stages provides valuable information on the thermal stability of the composite material and confirms the successful coating of the this compound particles. rsc.org
Table 1: Thermal Decomposition Stages of Various this compound Formulations from TGA Data
| Sample | Stage | Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition | Source |
| Commercial CaO₂ | 1 | ~88 | 3.1 | Evaporation of water | mdpi.com |
| 2 | ~390 | 17.3 | Decomposition of CaO₂ | mdpi.com | |
| Starch@CPnps | 1 | 50 - 225 | 4.5 | Dehydration of water molecules | mdpi.com |
| 2 | 183 - 357 | 9.3 | Degradation of starch | mdpi.com | |
| 3 | ~394 | 11.6 | Decomposition of CaO₂ | mdpi.com | |
| Dextran-coated nCPs | 1 | 50 - 120 | 7.16 | Loss of water | nih.gov |
| 2 | 150 - 350 | 6.24 | Decomposition of dextran | nih.gov |
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area, pore volume, and pore size distribution of porous materials like this compound. core.ac.ukupi.edu The analysis is based on the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. upi.eduthno.org By measuring the amount of gas adsorbed at various pressures, an adsorption-desorption isotherm is generated, from which the surface characteristics are calculated.
Research findings show a strong correlation between the particle size of this compound and its specific surface area. Nanoparticulate forms of this compound exhibit a significantly larger surface area compared to their micro-sized commercial counterparts. mdpi.com For example, starch-stabilized this compound nanoparticles (Starch@CPnps) with an average size of 47 nm were found to have a specific surface area of 35.60 m²/g, a larger pore size (92.50 nm), and greater pore volume (1.65 cm³/g). mdpi.com
The application of coatings or loading CaO₂ into carrier systems typically results in a decrease in the specific surface area and pore volume. This reduction confirms the successful coating or loading process, as the pores and surface of the core material are filled or covered. For instance, when hollow mesoporous silica nanoparticles (HMSNs) with a high initial surface area (779.37 m²/g) were loaded with CaO₂, the surface area drastically decreased to 69.70 m²/g. A further coating with polyacrylic acid (PAA) reduced the surface area to 12.44 m²/g. thno.org This demonstrates how BET analysis serves as a verification tool for surface modification.
Table 2: Surface Area and Pore Characteristics of Different this compound Formulations
| Sample | Specific Surface Area (S_BET) (m²/g) | Pore Volume (V_pore) (cm³/g) | Average Pore Size (nm) | Source |
| HMSNs | 779.37 | 0.66 | - | thno.org |
| CaO₂@HMSNs | 69.70 | 0.24 | - | thno.org |
| CaO₂@HMSNs-PAA | 12.44 | 0.06 | - | thno.org |
| nCPs (0g DEX) | 41.13 | 1.31 | 63.02 | nih.gov |
| nCPs (2g DEX) | 52.31 | 1.70 | 65.13 | nih.gov |
| Dextran-coated nCPs | 23.96 | 1.92 | 160.48 | nih.gov |
| Starch@CPnps | 35.60 | 1.65 | 92.50 | mdpi.com |
Particle Size Distribution and Zeta Potential Measurements
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles suspended in a liquid. rsc.org The method works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. rsc.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.
DLS measurements are crucial for characterizing this compound nanoparticles, as particle size significantly influences properties like reaction rate and oxygen release. rsc.org Studies have shown that synthesis parameters, such as the addition rate of reactants, can control the final particle size. For example, increasing the addition rate of hydrogen peroxide during synthesis has been shown to decrease the mean particle size of CaO₂ from 278.02 nm to 133.49 nm. rsc.org
The hydrodynamic diameter measured by DLS is typically larger than the physical diameter observed by techniques like transmission electron microscopy (TEM) because DLS measures the particle plus the solvent layer that moves with it. rsc.org DLS is also highly sensitive to the polydispersity of the sample. rsc.org For instance, starch-stabilized this compound nanoparticles (Starch@CPnps) were reported to have an average hydrodynamic size of 47 ± 2 nm. mdpi.com In another study, uncoated this compound nanoparticles (nCPs) had an average hydrodynamic diameter of 4.19 ± 1.00 nm, which increased to 154.70 ± 56.47 nm after being coated with dextran, confirming the presence of the coating layer. nih.gov
Table 3: Hydrodynamic Diameter of this compound Particles Measured by DLS
| Sample | Dispersant | Average Hydrodynamic Diameter (nm) | Source |
| CaO₂ (H₂O₂ rate: 0.29 ml/min) | Ethanol (B145695) | 278.02 | rsc.org |
| CaO₂ (H₂O₂ rate: 0.58 ml/min) | Ethanol | 133.49 | rsc.org |
| Starch@CPnps | Ethanol | 47 ± 2 | mdpi.com |
| nCPs (0g DEX) | Ethanol | 4.19 ± 1.00 | nih.gov |
| Dextran-coated nCPs | Ethanol | 154.70 ± 56.47 | nih.gov |
| Biosynthesized CaO₂ NPs | PBS | ~12 | mdpi.com |
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal system and provides significant information about the surface charge of the particles. nih.gov When a material is in contact with a liquid, a surface charge develops at the interface. nih.gov This surface charge influences interactions with the surrounding medium and other particles.
The zeta potential of this compound nanoparticles can be tailored through surface modifications. For example, bare hollow mesoporous silica nanoparticles (HMSNs) dispersed in ethanol exhibit a negative zeta potential of -21.53 mV. After functionalization with amino groups, the potential becomes positive (17.07 mV). Subsequent loading with CaO₂ shifts the potential to -14.67 mV, and a final coating with polyacrylic acid (PAA) results in a highly negative zeta potential of -28.37 mV. thno.orgnih.gov These shifts confirm the success of each modification step.
In biological applications, the surface charge is critical. Biosynthesized CaO₂ nanoparticles, hypothesized to be coated with proteins from human serum, showed a negative zeta potential of -12.75 mV, which contributes to their stability in suspension. mdpi.com Similarly, in environmental applications like sludge treatment, the surface charge of sludge flocs, initially negative (-13.4 mV), is altered by the addition of CaO₂. The release of calcium ions helps to neutralize the negative charge, which can improve dewatering performance. frontiersin.org
Table 4: Zeta Potential of Various this compound-Based Nanoparticles
| Sample | Medium | Zeta Potential (mV) | Significance | Source |
| HMSNs | Ethanol | -21.53 | Initial negative charge | thno.orgnih.gov |
| HMSNs-NH₂ | Ethanol | +17.07 | Positive charge after amino functionalization | thno.orgnih.gov |
| CaO₂@HMSNs | Ethanol | -14.67 | Charge after CaO₂ loading | thno.orgnih.gov |
| CaO₂@HMSNs-PAA | Ethanol | -28.37 | Negative charge confirms PAA coating | thno.orgnih.gov |
| Biosynthesized CaO₂ NPs | Phosphate Buffer | -12.75 | Indicates good stability and protein coating | mdpi.com |
| Raw Sludge | Aqueous | -13.4 | Initial negative surface charge | frontiersin.org |
Environmental Remediation Applications and Mechanistic Insights
Wastewater Treatment Systems
In wastewater treatment, calcium peroxide serves as a multi-faceted agent, contributing to the degradation of organic pollutants, immobilization of heavy metals, and enhancement of sludge treatment processes. Its slow-release properties provide a sustained source of oxidants, which is advantageous for continuous treatment operations. researchgate.nethepure.com
This compound has demonstrated significant efficacy in the oxidative degradation of a wide array of persistent and toxic organic compounds found in wastewater. researchgate.netnih.gov The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide, which is slowly released from this compound in aqueous environments. researchgate.netmdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful substances. mdpi.com
Dyes: The textile industry is a major source of dye-laden wastewater, which is often characterized by high chemical oxygen demand (COD) and intense coloration that is resistant to conventional treatment methods. deswater.comsinofilterpresses.com this compound has been successfully employed for the decolorization and degradation of various dyes. For instance, studies have shown high removal efficiencies for dyes like Basic Blue 41 and Reactive Black 5. deswater.comresearchgate.net The degradation process is often carried out via a Fenton-like reaction, where the hydrogen peroxide released from CaO₂ reacts with a catalyst, such as iron(II), to produce hydroxyl radicals. mdpi.comresearchgate.net Research has indicated that factors such as pH, initial dye concentration, and CaO₂ dosage significantly influence the removal efficiency. researchgate.netmdpi.com For example, one study achieved a 99.6% removal efficiency for Basic Blue 41 and over 80% COD removal from simulated textile wastewater. deswater.comcu.edu.tr Another study reported a COD removal rate of about 70% in printing and dyeing wastewater under weakly acidic conditions (pH=6). sinofilterpresses.com
Chlorinated Hydrocarbons: Chlorinated hydrocarbons, such as carbon tetrachloride (CT), tetrachloroethene (PCE), and trichloroethene (TCE), are common groundwater and soil contaminants that are notoriously difficult to remediate. nih.govjst.go.jp this compound, often in combination with activators like iron(II) in a modified Fenton process, has been shown to effectively degrade these compounds. nih.gov The process can involve both oxidation by hydroxyl radicals and reduction by other reactive species. For example, in one study, the addition of formic acid and citric acid to a Fe(II)-activated this compound system led to the simultaneous removal of CT, PCE, and TCE, with removal efficiencies of 81.7%, 79.4%, and 96.1%, respectively. nih.gov The hydroxyl radicals were primarily responsible for the oxidative degradation of PCE and TCE, while CT was degraded via reductive dechlorination by the carbon dioxide radical anion (CO₂•⁻) that was also generated in the system. nih.gov
Petroleum Hydrocarbons: Petroleum hydrocarbons, including components of gasoline, diesel, and crude oil (often abbreviated as TPH for total petroleum hydrocarbons), are widespread contaminants in soil and groundwater. terrasystems.net this compound is used to enhance the aerobic bioremediation of these compounds by providing a slow and sustained release of oxygen. terrasystems.netresearchgate.net This oxygen is crucial for aerobic microorganisms that can break down hydrocarbons into carbon dioxide and water. terrasystems.net It is estimated that approximately three pounds of oxygen are needed to degrade one pound of petroleum hydrocarbon. terrasystems.net The addition of this compound has been shown to increase the removal degree of polycyclic aromatic hydrocarbons (PAHs) in soil by 15-20%. researchgate.net
Pesticides: The widespread use of pesticides in agriculture has led to their presence in various water bodies, posing risks to ecosystems and human health. This compound has been investigated as a pretreatment method for wastewater containing pesticides like glyphosate. researchgate.net In a Fenton-like process, where this compound is activated by ferrous sulfate (FeSO₄), significant removal of both the pesticide and the associated chemical oxygen demand can be achieved. researchgate.net One study on glyphosate wastewater pretreatment found that under optimal conditions (pH=3.0, specific ratios of CaO₂ to COD and FeSO₄), the removal efficiency of total phosphorus (TP) and COD reached 94.2% and 62.1%, respectively. researchgate.net
| Contaminant Type | Example Contaminants | Key Mechanism | Reported Removal Efficiency | Influencing Factors |
|---|---|---|---|---|
| Dyes | Basic Blue 41, Reactive Black 5, Methylene (B1212753) Blue | Oxidation by hydroxyl radicals (Fenton-like reaction) | Up to 99.6% dye removal; ~70-80% COD removal | pH, CaO₂ dosage, temperature, initial dye concentration |
| Chlorinated Hydrocarbons | Tetrachloroethene (PCE), Trichloroethene (TCE), Carbon Tetrachloride (CT) | Oxidative degradation by •OH and reductive dechlorination by CO₂•⁻ | 79.4% (PCE), 96.1% (TCE), 81.7% (CT) | Presence of activators (e.g., Fe(II)) and carboxylic acids |
| Petroleum Hydrocarbons | BTEX, PAHs, TPH | Enhanced aerobic bioremediation via slow oxygen release | 15-20% increase in PAH removal | Sustained oxygen supply for microbial activity |
| Pesticides | Glyphosate, Tetracyclines | Oxidation by hydroxyl radicals (Fenton-like process) | 94.2% TP removal and 62.1% COD removal (Glyphosate); 99.2% removal (Tetracyclines with ultrasound) | pH, ratio of CaO₂ to activators, presence of enhancers like ultrasound |
This compound can also be instrumental in the removal and immobilization of heavy metals from wastewater. nih.govresearchgate.net The mechanisms involved are primarily precipitation and adsorption. The decomposition of this compound in water leads to the formation of calcium hydroxide (B78521), which increases the pH of the solution. dergipark.org.tr This increase in pH reduces the solubility of many heavy metal ions, causing them to precipitate out of the solution as metal hydroxides. dergipark.org.tr
Furthermore, the calcium ions released during the process can contribute to the immobilization of heavy metals through ion exchange mechanisms on the surface of sludge or other solids. researchgate.net Studies have demonstrated the effectiveness of this approach for a range of heavy metals including copper (Cu), nickel (Ni), and zinc (Zn). In one study on sewage sludge composting, the addition of this compound significantly reduced the mobility of Cu, Ni, and Zn by 29.34-32.94%, 24.07-31.48%, and 33.28-54.11%, respectively. researchgate.net The combination of this compound with ozonation has also been shown to be effective in removing heavy metals like lead (Pb), copper (Cu), zinc (Zn), nickel (Ni), and cadmium (Cd) from aqueous solutions, with removal rates exceeding 86% for all tested metals under optimal conditions. researchgate.net
| Heavy Metal | Primary Removal Mechanism | Reported Efficiency | Notes |
|---|---|---|---|
| Copper (Cu) | Precipitation as hydroxide, Adsorption | Up to 92.1% removal (with ozonation); 29.34-32.94% mobility reduction in sludge | Increased pH from CaO₂ decomposition is a key factor. |
| Nickel (Ni) | Precipitation as hydroxide, Adsorption | Up to 90.4% removal (with ozonation); 24.07-31.48% mobility reduction in sludge | Effective in both aqueous solutions and sludge matrices. |
| Zinc (Zn) | Precipitation as hydroxide, Adsorption | Up to 93.4% removal (with ozonation); 33.28-54.11% mobility reduction in sludge | Significant immobilization observed in composting studies. |
| Lead (Pb) | Precipitation as hydroxide | Up to 89.8% removal (with ozonation) | Ozonation enhances the removal process. |
| Cadmium (Cd) | Precipitation as hydroxide | Up to 86.9% removal (with ozonation) | Efficiency is dependent on pH and contact time. |
The application of this compound extends to the broader field of industrial wastewater treatment and the management of waste activated sludge (WAS), a major byproduct of wastewater treatment plants. nih.govresearchgate.net
In industrial wastewater treatment, CaO₂'s ability to degrade a wide range of organic and inorganic pollutants makes it a valuable tool. researchgate.net Its slow-release nature provides a sustained source of oxidation, which is beneficial for treating complex industrial effluents. researchgate.net
For waste activated sludge, this compound has been shown to improve its dewaterability, which is a crucial step in reducing sludge volume for disposal. nih.govfrontiersin.orgrsc.org The mechanisms behind this improvement are multifaceted. The oxidative radicals generated can break down the extracellular polymeric substances (EPS) that bind water within the sludge floc structure. frontiersin.org Additionally, the calcium ions (Ca²⁺) released can act as a bridge between sludge particles, promoting flocculation and charge neutralization, which further aids in water release. frontiersin.org Studies have shown that combining this compound with other treatments, such as microwave irradiation or pyrite (B73398) activation, can synergistically enhance sludge dewatering. frontiersin.orgrsc.org For instance, one study found that a combined CaO₂ and microwave treatment resulted in a 52% decrease in capillary suction time, a measure of dewaterability. frontiersin.org
This compound can also act as a catalyst or a source of reactive species in Advanced Oxidation Processes (AOPs), such as ozonation. researchgate.net AOPs are characterized by the generation of highly reactive hydroxyl radicals to oxidize pollutants.
In the context of ozonation, the addition of this compound can enhance the process. researchgate.net When CaO₂ dissolves in water, it produces hydrogen peroxide. The subsequent reaction between ozone (O₃) and hydrogen peroxide leads to the formation of hydroxyl radicals, which are more powerful and less selective oxidants than ozone alone. sci-hub.box Additionally, the calcium hydroxide formed from CaO₂ decomposition increases the alkalinity of the solution, which can promote the transformation of ozone into hydroxyl radicals. researchgate.net This catalytic effect makes the CaO₂/O₃ process a practical technology for wastewater treatment due to its high removal efficiency for various organic contaminants, including phenols and antibiotics. researchgate.netresearchgate.net
Contaminated Soil Remediation Strategies
This compound is also a valuable tool in the remediation of contaminated soils, primarily through its application in In-Situ Chemical Oxidation (ISCO).
ISCO is a remediation technology that involves injecting chemical oxidants directly into the contaminated soil and groundwater to destroy pollutants in place. frtr.govcrccare.comgeo-solutions.com this compound serves as a slow-release source of hydrogen peroxide for Fenton-based ISCO processes. renuwit.org Traditional ISCO using liquid hydrogen peroxide can be inefficient due to its rapid decomposition. researchgate.net In contrast, the gradual release of H₂O₂ from CaO₂ allows for a more sustained and controlled oxidation process, promoting long-term treatment. renuwit.org
This compound can be applied by mixing it directly with the contaminated soil or by injecting it as a slurry. hepure.com It has been used to treat a variety of soil contaminants, including petroleum hydrocarbons and chlorinated solvents. hepure.comaau.dk The oxygen released during the decomposition of this compound can also stimulate the bioremediation of contaminants by aerobic microorganisms. terrasystems.netwikipedia.org In some applications, this compound is used to activate other oxidants like persulfate, providing the necessary alkalinity and peroxide for the reaction. impel.eu
Promotion of Aerobic Bioremediation of Hydrocarbons
This compound serves as an effective oxygen-releasing compound to enhance the aerobic bioremediation of hydrocarbon-contaminated soils. terrasystems.netmdpi.com Its primary mechanism of action is the slow and sustained release of oxygen when it comes into contact with water, which is crucial for the growth and metabolic activity of aerobic microorganisms capable of degrading organic pollutants. hepure.comresearchgate.net This is particularly beneficial in anaerobic or oxygen-limited soil environments where the lack of oxygen is a primary factor inhibiting the natural attenuation of petroleum hydrocarbons. hepure.com
The stoichiometry of aerobic hydrocarbon degradation underscores the significant demand for oxygen; approximately 3.1 mg/L of oxygen is required to biodegrade 1 mg/L of hydrocarbons. hepure.com Given that groundwater is typically saturated with only 6-12 mg/L of dissolved oxygen, its capacity to support the degradation of high concentrations of hydrocarbons is limited. hepure.com this compound addresses this limitation by acting as a solid-phase oxygen source, gradually decomposing to provide a long-term supply of oxygen for microbial respiration. researchgate.nethepure.com This sustained release aligns well with the oxygen demand of the microbial population, promoting more efficient and complete degradation of contaminants. mdpi.com
Research has demonstrated the effectiveness of this compound in treating soils contaminated with various hydrocarbons, including petroleum products (BTEX, PAHs, TPH) and fuel oxygenates (MTBE, TBA). terrasystems.netca.gov In a laboratory study on soil contaminated with bis-(2-ethylhexyl) phthalate (B1215562) (BEHP), the addition of this compound significantly enhanced biodegradation. nih.gov After 20 days, the BEHP concentration in the soil amended with this compound was reduced to approximately 5 g/kg, compared to 15 g/kg in the unamended soil. nih.gov This highlights the compound's ability to stimulate microbial activity and accelerate the removal of persistent organic pollutants. nih.gov
| Parameter | Value | Reference |
| Oxygen required per mg/L of hydrocarbon | 3.1 mg/L | hepure.com |
| Typical dissolved oxygen in groundwater | 6-12 mg/L | hepure.com |
| BEHP concentration after 20 days with CaO₂ | ~5 g/kg | nih.gov |
| BEHP concentration after 20 days without CaO₂ | 15 g/kg | nih.gov |
Mitigation of Methane (B114726) Emissions in Anaerobic Soil Environments
This compound has been identified as a promising agent for mitigating methane (CH₄) emissions from anaerobic soil environments, such as flooded paddy fields. mdpi.com The mechanism of mitigation is primarily attributed to the alteration of soil redox conditions upon the release of oxygen from this compound. mdpi.com In anaerobic soils, methane is produced by methanogenic archaea through a process that is highly sensitive to the presence of oxygen and oxidized compounds. The slow decomposition of this compound introduces oxygen into the soil, creating more aerobic or sub-oxic conditions. mdpi.com This increase in the soil's redox potential (Eh) inhibits the activity of methanogens, thereby reducing the rate of methane production. mdpi.com
Field experiments have provided quantitative evidence of the effectiveness of this compound in reducing methane emissions. In a two-year study conducted in conventional paddy fields (using only chemical fertilizer), the application of this compound resulted in a significant average reduction of 19% in methane emissions without negatively impacting rice yield. mdpi.com The study also investigated the use of milk vetch as a green manure, which is known to increase rice yields but also elevate methane emissions. mdpi.com When this compound was applied to fields with milk vetch incorporation, it successfully reduced methane emissions by 19% while preserving the yield benefits of the green manure. mdpi.com
The molecular basis for this reduction was investigated through the analysis of microbial gene copy numbers. The incorporation of milk vetch was found to increase the copy numbers of the mcrA gene, which is a key marker for methanogens. mdpi.com The application of this compound led to a decrease in the mcrA gene copies, directly linking the mitigation of methane emissions to the suppression of the methanogenic population. mdpi.com
| Treatment | Average Methane Emission Reduction | Impact on Rice Yield | Reference |
| CaO₂ in conventional paddy fields | 19% | No effect | mdpi.com |
| CaO₂ in milk vetch-incorporated fields | 19% | Preserved yield benefits | mdpi.com |
Stabilization of Heavy Metals in Soil Matrices
This compound can contribute to the stabilization of certain heavy metals in soil, reducing their mobility and bioavailability. hepure.comresearchgate.net The primary mechanism for this stabilization is the creation of conditions that favor the precipitation or adsorption of heavy metals onto soil particles. hepure.com The decomposition of this compound increases the pH and redox potential of the soil, which can influence the speciation and solubility of heavy metals. researchgate.net For instance, the generation of hydroxyl radicals during the decomposition of this compound can promote co-precipitation processes that immobilize heavy metals. hepure.com
Research has shown that this compound, often in combination with other materials, can be an effective soil ameliorant for heavy metal contamination. researchgate.net A mixture of humic acids, this compound, and bentonite has been used to prevent the transfer of heavy metals from soil to plants. researchgate.net Furthermore, studies on the sorption properties of this compound microparticles have demonstrated their capacity to remove heavy metal ions from aqueous solutions, with high efficiency for Fe(III) and Cr(III). researchgate.net The optimal conditions for sorption are influenced by factors such as pH and temperature. researchgate.net The ability of this compound to raise the pH of the medium to values between 4.5 and 6.5 is favorable for the sorption of many metal ions. researchgate.net
Groundwater Contamination Treatment
Oxygen Supply for Enhanced Microbial Degradation in Aquifers
This compound is a valuable tool for in-situ bioremediation of contaminated aquifers due to its ability to provide a sustained release of oxygen. terrasystems.nethepure.com In many groundwater systems contaminated with organic pollutants like petroleum hydrocarbons, the availability of dissolved oxygen is the primary limiting factor for aerobic microbial degradation. hepure.comresearchgate.net this compound's low solubility in water allows for a slow, long-term release of oxygen as it decomposes, which can last for up to 12 months. terrasystems.netca.gov This slow-release characteristic is advantageous as it prevents the rapid bubbling and loss of oxygen from the aquifer that can occur with more soluble oxygen sources. hepure.com
The application of this compound enhances the growth and activity of native aerobic bacteria in the subsurface, which can then degrade contaminants into harmless end products such as carbon dioxide and water. hepure.comca.gov This process, known as biostimulation, has been proven effective for a range of contaminants including BTEX, PAHs, TPH, and fuel oxygenates. terrasystems.netca.gov The compound is typically applied by injecting a slurry into the contaminated zone or by placing it in trenches to form a bio-barrier. hepure.comca.gov
Modified Fenton Processes for Oxidation of Dissolved Contaminants
This compound can be used as a source of hydrogen peroxide (H₂O₂) for modified Fenton (MF) chemical oxidation processes to treat groundwater contaminants. renuwit.orgaau.dknih.gov The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of degrading a wide range of organic compounds. renuwit.orgaau.dk In the context of groundwater remediation, this compound offers an advantage over the direct injection of liquid hydrogen peroxide because its slow dissolution provides a controlled release of H₂O₂, improving the efficiency of the process. renuwit.orgnih.gov
Studies have shown that the rate of H₂O₂ production from this compound is pH-dependent, with faster dissolution and higher yields occurring at lower pH values. nih.govresearchgate.net For example, at pH 6, complete dissolution occurs in about 4 hours with an 82% yield of H₂O₂, while at pH 12-13, it takes 62 hours with a zero yield. nih.govresearchgate.net Despite this, modified Fenton reactions using this compound have been shown to be effective at neutral or slightly alkaline pH. nih.govaau.dk Research on the oxidation of tetrachloroethene (PCE) demonstrated that this compound was a more efficient oxidant than liquid H₂O₂ at all pH values tested (6, 7, 8, and 9), with optimal performance at pH 8. nih.govresearchgate.net The controlled release of H₂O₂ from this compound minimizes losses due to disproportionation to oxygen and volatilization of the contaminant. nih.govresearchgate.net
The effectiveness of the this compound-based Fenton process can be enhanced by the use of chelating agents, such as citric acid and oxalic acid, which help to keep iron in solution at neutral pH. aau.dk This approach has been successful in degrading contaminants like benzoic acid and tetrachloroethene in both aqueous systems and soil slurries. aau.dk
| Parameter | Condition | Result | Reference |
| CaO₂ Dissolution Time | pH 6 | 4 hours | nih.govresearchgate.net |
| CaO₂ Dissolution Time | pH 12-13 | 62 hours | nih.govresearchgate.net |
| H₂O₂ Yield from CaO₂ | pH 6 | 82% | nih.govresearchgate.net |
| H₂O₂ Yield from CaO₂ | pH 12-13 | 0% | nih.govresearchgate.net |
| PCE Oxidation | with •OH scavenger | Inhibited | nih.govresearchgate.net |
| PCE Oxidation | without •OH scavenger | 97% oxidized | nih.govresearchgate.net |
Reactive Barrier Design and Performance for Groundwater Treatment
This compound is utilized in the design of permeable reactive barriers (PRBs) for the in-situ treatment of contaminated groundwater. nih.govhepure.com A PRB is a subsurface barrier filled with reactive material that intercepts a contaminant plume, allowing groundwater to flow through while treating the contaminants. hepure.com When this compound is used as the reactive material, it creates a biologically active zone by slowly releasing oxygen. ca.govnih.gov This oxygen stimulates the growth of indigenous aerobic microorganisms, which then degrade organic contaminants as the groundwater passes through the barrier. ca.govnih.gov
The performance of a this compound PRB is dependent on the stability and oxygen-releasing potential of the nanoparticles, which are influenced by environmental conditions such as pH and temperature. Higher initial pH (from 3 to 12) has been shown to increase the dissolved oxygen concentration and improve the stability of the nanoparticles. Conversely, increasing temperature (from 4 to 30 °C) decreases the stability of the this compound.
Studies have demonstrated the high efficiency of this technology. In a continuous-flow column experiment treating naphthalene-contaminated groundwater, a PRB with this compound nanoparticles achieved complete bioremediation of the contaminant within 50 days. In contrast, the natural remediation column showed only 19.7% removal after 350 days. The presence of the this compound also led to significantly higher biofilm formation on the pumice surfaces within the PRB, indicating enhanced microbial activity. Furthermore, the application of this compound in a PRB can affect the microbial diversity of the groundwater. One study observed that while Proteobacteria was the dominant phylum in the natural remediation condition, its abundance decreased in the biostimulation column with this compound, while the abundance of Actinobacteria and Bacteroidetes increased. nih.govresearchgate.net
| Parameter | CaO₂ PRB | Natural Remediation | Reference |
| Naphthalene Removal | Complete in 50 days | 19.7% in 350 days | |
| Shannon Diversity Index | 2.00 | 2.73 | nih.gov |
Mechanistic Studies of Pollutant Degradation Pathways
The efficacy of this compound in environmental remediation is rooted in its ability to generate powerful oxidizing agents that break down complex pollutants into simpler, less harmful substances. Understanding the precise mechanisms of these degradation pathways is crucial for optimizing treatment strategies. This involves identifying the reactive species responsible for the breakdown, exploring how co-amendments can enhance the process, and mapping the transformation of pollutants from their original form to their final degradation products.
Role of Reactive Oxygen Species (ROS) in Contaminant Breakdown
This compound itself is not the primary agent of contaminant degradation; rather, it serves as a stable, solid source of hydrogen peroxide (H₂O₂). nih.govaau.dk When introduced into an aqueous environment, this compound slowly reacts with water to release H₂O₂, which then becomes the precursor for a suite of highly reactive oxygen species (ROS). nih.govresearchgate.net The slow, sustained release of H₂O₂ from this compound is a key advantage, as it minimizes unproductive decomposition of the oxidant. aau.dk
The generation of ROS is typically initiated through a Fenton-like reaction, especially when a catalyst such as ferrous iron (Fe(II)) is present. nih.gov In these systems, H₂O₂ reacts with Fe(II) to produce hydroxyl radicals (•OH), which are potent and non-selective oxidizing agents. nih.govresearchgate.net Scientific investigations have identified several key ROS involved in the degradation processes initiated by this compound:
Hydroxyl Radicals (•OH): These are widely considered the dominant radicals responsible for pollutant degradation in CaO₂-based systems. researchgate.netresearchgate.net Their high reactivity allows them to attack a broad spectrum of organic contaminants, often initiating the degradation cascade.
Singlet Oxygen (¹O₂): Studies have shown that singlet oxygen can be a primary contributor to contaminant degradation in certain this compound systems, such as when activated by ultrasound. nih.gov
Hydroperoxyl Radicals (HO₂•): These radicals can also be generated in CaO₂-based Fenton systems and participate in the degradation pathways. researchgate.net
The specific types and concentrations of ROS generated can be influenced by system conditions such as pH and the molar ratio of this compound to the catalyst. nih.gov By using specific quenching agents and electron paramagnetic resonance (EPR) analysis, researchers can identify the principal ROS responsible for the breakdown of a particular contaminant. nih.gov For instance, in the degradation of tetracycline using an ultrasound-activated this compound system, experiments confirmed that while hydroxyl radicals, superoxide (B77818) radicals, and singlet oxygen were all generated, •OH and ¹O₂ were the main species responsible for the degradation. nih.gov
Synergistic Effects with Co-amendments (e.g., Pyrite) in Oxidation Systems
The activation of this compound is essential for the efficient generation of ROS, and this can be significantly enhanced through the use of co-amendments. Pyrite (FeS₂), a naturally occurring iron sulfide (B99878) mineral, has proven to be an effective activator. researchgate.netresearchgate.net The synergy between this compound and pyrite creates a potent Fenton-like oxidation system for remediating contaminated groundwater and soil. researchgate.net
The primary mechanism involves pyrite acting as a slow-release source of the Fe(II) catalyst required to activate the H₂O₂ released from this compound. researchgate.netresearchgate.net This in-situ generation of the catalyst circumvents the need to inject unstable Fe(II) solutions. The process involves several key interactions:
Fe(II) Leaching: Pyrite slowly dissolves in water, releasing Fe(II) ions into the solution. researchgate.net
ROS Generation: The leached Fe(II) reacts with H₂O₂ (produced from CaO₂) to generate a high yield of hydroxyl radicals and other ROS. researchgate.net
Fe(II)/Fe(III) Cycling: The efficiency of the system is further enhanced by the cycling between ferrous (Fe(II)) and ferric (Fe(III)) iron. Reductive sulfur species present in the pyrite can help reduce Fe(III) back to Fe(II), sustaining the catalytic cycle and the continuous production of ROS. researchgate.net
This combined system has demonstrated high efficacy in degrading persistent organic pollutants. For example, in the treatment of naphthalene, the pyrite-activated nano-calcium peroxide system achieved over 90% removal within 180 minutes across a wide pH range of 3–9. researchgate.net Research has confirmed that while individual applications of pyrite or this compound are ineffective at generating hydroxyl radicals, their combination creates a powerful oxidative system. researchgate.netresearchgate.net
| Pollutant | System Components | Key Findings | Dominant Oxidant(s) | Reference |
|---|---|---|---|---|
| Naphthalene | Nano-Calcium Peroxide, Pyrite, Citric Acid | Achieved over 90% removal of naphthalene within 180 minutes. Effective across a pH range of 3-9. | Hydroxyl Radical (•OH) | researchgate.net |
| Diethyl Phthalate (DEP) | This compound, Pyrite | Complete degradation of 10 mg/L DEP in aqueous solution within 5 minutes. | Not specified | researchgate.net |
| Sulfanilamide | This compound, Pyrite | Oxidized 80% of 0.1 mM sulfanilamide, compared to only 30% by conventional Fenton reaction. | H₂O₂, •OH | researchgate.net |
Degradation Product Identification and Pathway Mapping
Studies on various pollutants have revealed common degradation reactions initiated by the ROS from activated this compound, including hydroxylation, N,N-dedimethylation, and the opening of aromatic rings. nih.gov
Case Study: Tetracycline (TC) In the degradation of the antibiotic tetracycline via an ultrasound/CaO₂ system, the proposed pathway involves several steps. The initial attacks by hydroxyl radicals and singlet oxygen lead to reactions such as:
N,N-dedimethylation: Removal of methyl groups from the amine function.
Hydroxylation: Addition of -OH groups to the molecule.
Ring-opening reactions: The cleavage of the cyclic structures of the molecule. nih.gov
Case Study: RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) The degradation of the explosive RDX in soil slurries using a CaO₂-based modified Fenton process was found to proceed primarily through denitration. researchgate.net Two major intermediate products were identified:
4-nitro-2,4-diazabutanal (NDAB)
Methylenedinitramine (MEDINA) The greater accumulation of NDAB suggested that denitration was the most probable initial step in the degradation pathway. researchgate.net
These detailed mechanistic studies allow for a comprehensive understanding of how this compound-based systems function, confirming the transformation of hazardous contaminants into simpler, less harmful substances.
| Parent Pollutant | Treatment System | Identified Degradation Reactions/Steps | Identified Intermediate Products | Reference |
|---|---|---|---|---|
| Tetracycline (TC) | Ultrasound / CaO₂ | N,N-dedimethylation, Hydroxylation, Ring-opening | Various hydroxylated and ring-opened byproducts | nih.gov |
| RDX | CaO₂-based modified Fenton | Denitration | 4-nitro-2,4-diazabutanal (NDAB), Methylenedinitramine (MEDINA) | researchgate.net |
| Maprotiline | Advanced Oxidation Processes | Hydroxylation, Oxidation, Ring-opening | 12 intermediates identified | mdpi.com |
Agricultural and Soil Science Applications of Calcium Peroxide
Soil Oxygenation and Physical Conditioning
The application of calcium peroxide can significantly improve the physical properties of soil, primarily through the slow release of oxygen. precedenceresearch.comskyquestt.com This process enhances soil aeration, which is crucial for root respiration and the activity of beneficial soil microorganisms. vizagchemical.comskyquestt.com
Enhancement of Soil Aggregate Stability and Structure
Research has indicated that conditioning soil with this compound can lead to a higher percentage of aggregation and enhanced aggregate stability. uwi.edu Soil aggregates are clumps of soil particles that are held together by various forces. Stable aggregates are crucial for maintaining good soil structure, which in turn influences water infiltration, root penetration, and resistance to erosion. nih.gov The formation of stable aggregates creates a network of pores that allows for the optimal movement and storage of gases, water, and nutrients, all of which are vital for plant growth. nih.gov
Alleviation of Soil Acidification Through Calcium Hydroxide (B78521) Formation
In the presence of water, this compound decomposes to form calcium hydroxide (Ca(OH)₂). hepure.comsolvay.comjircas.go.jp This reaction can help to alleviate soil acidification by increasing the soil's pH. mdpi.commdpi.com In acidic soils, the formation of calcium hydroxide can neutralize excess acidity, creating a more favorable environment for many crops. mdpi.cominfona.pl This is particularly relevant in flooded or waterlogged soils where anaerobic conditions can lead to a drop in pH. mdpi.com
Crop Enhancement and Stress Mitigation
This compound applications have been shown to directly benefit crop growth, from the earliest stages of germination to mitigating the effects of environmental stressors like flooding. jircas.go.jpfrontiersin.org
Promotion of Seed Germination and Seedling Establishment
Table 1: Effect of this compound Seed Coating on Seedling Emergence
| Treatment | Seedling Emergence Rate (%) |
|---|---|
| Untreated Seeds | Low |
| This compound Coated Seeds | High |
This table is a generalized representation based on findings that show a significant increase in seedling emergence with this compound treatment. jircas.go.jp
Oxygen Provision to Plant Roots and Microorganisms in Flooded Soils
One of the most critical applications of this compound in agriculture is its ability to supply oxygen to plant roots and beneficial microorganisms in flooded or waterlogged soils. mdpi.comfrontiersin.orgresearchgate.net Under such anaerobic conditions, plant roots are deprived of the oxygen necessary for respiration, leading to stress, reduced nutrient uptake, and potentially plant death. frontiersin.orgnih.gov this compound reacts with water to slowly release oxygen, creating an aerobic zone around the roots and enabling them to maintain normal metabolic functions. frontiersin.org This oxygen provision also supports the activity of aerobic microorganisms in the soil, which are essential for nutrient cycling. hepure.comvizagchemical.com Research on rapeseed grown in waterlogged conditions showed that the application of this compound significantly improved the root growth environment, leading to enhanced nutrient absorption and ultimately higher yields. frontiersin.org
Table 2: Impact of this compound on Rapeseed Under Waterlogging Stress
| Parameter | Waterlogging without this compound | Waterlogging with this compound |
|---|---|---|
| Root Vitality | Low | High frontiersin.org |
| Nutrient Accumulation (N, P, K) | Low | Significantly Increased frontiersin.orgresearchgate.net |
| Plant Biomass | Reduced | Increased frontiersin.orgresearchgate.net |
| Final Yield | Reduced | Increased frontiersin.org |
This table summarizes the findings from a study on the effects of this compound on waterlogged rapeseed, demonstrating its effectiveness in mitigating stress and improving growth. frontiersin.orgresearchgate.net
Mitigation of Environmental Stresses via Seed Coating Nanocomposites
The application of this compound in the form of seed coating nanocomposites has been identified as a promising strategy to combat various environmental stresses that impede seed germination and early seedling growth. acs.org Research into a specific nanocomposite, fabricated by loading this compound into an amphiphilic nest-like attapulgite/SiO2 structure, demonstrates significant potential for enhancing crop resilience. acs.orgacs.org This advanced coating (referred to as CAS) effectively improves wheat seed germination and subsequent seedling establishment under multiple environmental stressors. acs.org
The beneficial effects of the nanocomposite are multifaceted. Firstly, it promotes water absorption and retention by the seed, which is crucial for initiating and sustaining the germination process, especially in water-deficient conditions. acs.org Secondly, the nanocomposite is capable of absorbing the carbon dioxide produced during seed respiration while simultaneously and gradually emitting oxygen. acs.org This dual action significantly boosts germination activity and can shorten the germination time. acs.org
Furthermore, these nanocomposites exhibit a high capacity for immobilizing heavy metals like cadmium and copper present in the soil. acs.org This action prevents the uptake of these toxic metals by the seeds and seedlings, thereby reducing their harmful effects on the plant and in the surrounding environment. acs.org The development of such eco-friendly seed-coating nanomaterials holds significant potential for large-scale agriculture by helping to maintain high germination rates and increasing plant adaptation to adverse conditions. acs.orgacs.org
Suppression of Microbial Infections during Plant Growth
This compound formulations have demonstrated notable antimicrobial properties, suggesting their potential use as a seed dressing to protect against microbial infections. microbiologyresearch.orgresearchgate.net A formulation of this compound combined with calcium hydroxide has been shown to inhibit the growth of various fungi and bacteria in liquid cultures. microbiologyresearch.orgresearchgate.net The primary mechanism of action is particularly effective against the germination of microbial spores, although it is less effective against established hyphal growth on media. microbiologyresearch.orgresearchgate.net
The antimicrobial activity is not solely due to the alkalinity of the formulation, as calcium hydroxide alone was found to be less effective against most tested microbes, with the exception of Mucor hiemalis. microbiologyresearch.orgresearchgate.net The efficacy of this compound is partly attributed to its production of hydrogen peroxide and other free radicals, which are detrimental to microbial cells. microbiologyresearch.orgresearchgate.net Interestingly, the fungus M. hiemalis, which exhibited the most resistance to the this compound formulation, also had the highest peroxidase activity among the fungi tested, suggesting an enzymatic defense mechanism. microbiologyresearch.orgresearchgate.net
In the context of seed coating nanocomposites, the continuous, low-level production of hydrogen peroxide around the seed has been shown to effectively prevent microbial infections during the critical phases of germination and seedling establishment. acs.orgacs.org This localized antimicrobial barrier protects the vulnerable seed and young plant from pathogenic soil microbes. acs.orgacs.org While seed exudates can support microbial growth, the inherent antimicrobial nature of the this compound coating offers a protective advantage. microbiologyresearch.orgresearchgate.net
Methane (B114726) Emission Mitigation in Agroecosystems
Reduction of Methane Emissions in Paddy Fields
This compound is a promising agent for mitigating methane (CH₄) emissions from paddy fields, a significant source of this potent greenhouse gas. mdpi.comrepec.org Field studies have demonstrated that the application of this compound can significantly reduce methane emissions from rice cultivation. mdpi.comrepec.orgresearchgate.net In a two-year field experiment conducted in conventional paddy fields that used only chemical fertilizers, the application of this compound resulted in a significant average reduction of 19% in CH₄ emissions. mdpi.comrepec.orgscilit.com This reduction was achieved without having a statistically significant impact on the rice grain yield. mdpi.comrepec.orgresearchgate.net The nontoxic nature and relatively low cost of this compound make it a viable option for broader agricultural application aimed at sustainable rice production. mdpi.com
The table below presents data from a field study on the effects of this compound on methane emissions and rice yield.
| Treatment Description | Average Methane Emissions (kg CH₄ ha⁻¹) | Average Rice Yield (t ha⁻¹) | Methane Emission Intensity (g CH₄ kg⁻¹ yield) |
| Chemical Fertilizer (CF) | 415.5 | 8.5 | 49.0 |
| CF + this compound (CFCaO₂) | 336.5 | 8.6 | 39.1 |
| Milk Vetch + CF (MV) | 682.0 | 9.5 | 71.8 |
| MV + CF + CaO₂ (MVCaO₂) | 552.5 | 9.6 | 57.6 |
| Data adapted from a two-year field experiment. Methane emissions and yield are averaged over the two seasons. mdpi.com |
Impact on Methanogenesis and Redox Potential in Flooded Soils
The primary mechanism by which this compound reduces methane emissions is its ability to alter the soil's biogeochemical conditions, specifically by increasing the soil redox potential (Eh). mdpi.comrepec.org Paddy fields are typically flooded, creating anaerobic (low-oxygen) conditions that are ideal for methanogens—microorganisms that produce methane. mdpi.com Methanogens are highly active when the soil Eh is below -200 mV. mdpi.com
Interaction with Green Manure Practices in Rice Cultivation
Green manure, such as milk vetch (Astragalus sinicus L.), is often incorporated into paddy soils to improve soil fertility and increase rice yields. mdpi.comrepec.org However, the decomposition of this added organic matter significantly increases methane emissions. mdpi.comrepec.orgresearchgate.net Studies show that incorporating milk vetch can increase rice yields by an average of 12% but also substantially elevates CH₄ emissions compared to using chemical fertilizers alone. mdpi.comrepec.orgresearchgate.net
This compound has been shown to be an effective tool to counteract the increased methane emissions associated with green manure use. mdpi.comrepec.org When applied to paddy fields where milk vetch was incorporated, this compound significantly reduced methane emissions by 19%. mdpi.comrepec.orgresearchgate.net Crucially, this mitigation was achieved while preserving the yield benefits provided by the green manure. mdpi.comrepec.orgresearchgate.net The application of this compound improves the soil redox potential, which is lowered by the decomposition of the green manure, thereby reducing the abundance of the mcrA gene and curbing the spike in methane production. mdpi.comrepec.org This demonstrates that this compound can be integrated into sustainable agricultural practices, allowing farmers to benefit from green manuring without the associated negative environmental impact of increased methane release. mdpi.com
Biomaterial Science and Tissue Engineering Applications
Design and Fabrication of Oxygen-Generating Scaffolds
The fundamental approach to leveraging calcium peroxide in tissue engineering involves its incorporation into scaffolds, which act as structural supports for cell growth and tissue development. dntb.gov.ua These "oxygen-generating scaffolds" are designed to release oxygen in a controlled manner, substituting the host's oxygen supply during the crucial initial phase of tissue integration, which can take up to five weeks. nih.govrsc.orgnih.gov The fabrication of these scaffolds often involves techniques like electrospinning or 3D bioprinting, which allow for precise control over the scaffold's architecture and material composition. rsc.orgertaslab.com
To create a functional and biocompatible oxygen-releasing system, this compound is typically integrated with biodegradable polymers. researchgate.net These polymers form the scaffold's matrix, providing mechanical support while gradually degrading as new tissue forms.
Polycaprolactone (B3415563) (PCL): PCL is a hydrophobic, biodegradable polyester (B1180765) widely used in tissue engineering due to its excellent mechanical properties and biocompatibility. nih.govdntb.gov.uatandfonline.com When this compound is encapsulated within a PCL matrix, the hydrophobic nature of PCL acts as a barrier, limiting the rate of water penetration. nih.govacs.org This controlled hydrolysis of CaO2 prevents a burst release of oxygen, which could be detrimental to cells. nih.gov Researchers have successfully fabricated PCL-based scaffolds containing CaO2 as microparticles, microspheres, or nanocuboids for applications in bone and cardiac tissue engineering. researchgate.netnih.govrsc.org
Hydrogels: Hydrogels, such as gelatin methacryloyl (GelMA), are water-swollen polymer networks that closely mimic the natural extracellular matrix. ertaslab.comresearchgate.net Their high water content makes them excellent candidates for cell encapsulation. researchgate.net this compound nanoparticles can be loaded into hydrogels to create oxygen-releasing bioinks for 3D bioprinting. ertaslab.comresearchgate.net The integration of CaO2 into GelMA hydrogels has been shown to improve the rheological properties of the bioink, leading to robust printed constructs that support cell viability under hypoxic conditions. dntb.gov.uaertaslab.com
A critical aspect of designing these scaffolds is ensuring that oxygen is released at a rate that matches the metabolic needs of the cells without causing oxidative stress. mdpi.comnih.gov An uncontrolled, rapid release can be damaging to tissues. nih.gov Several strategies are employed to achieve controlled oxygen release kinetics:
Hydrophobic Encapsulation: As mentioned, using hydrophobic polymers like PCL is a key strategy to modulate oxygen release. nih.govresearchgate.net The polymer shields the CaO2 from immediate and complete hydrolysis. nih.govacs.org
Concentration Tuning: The rate and duration of oxygen release are directly influenced by the concentration of this compound loaded into the scaffold. nih.govrsc.org Studies have shown that increasing the CaO2 loading leads to higher levels of dissolved oxygen released over a sustained period. nih.gov For instance, a 35-day in vitro study demonstrated that increasing CaO2 loading in PCL scaffolds resulted in a predictable increase in dissolved oxygen from 5% to 29%. nih.govrsc.org
Surface Coatings: Another advanced method involves applying a nanocoating to the this compound particles. Researchers have reported that an amorphous calcium carbonate (ACC) nanocoating can suppress the reaction between CaO2 and water. researchgate.netacs.org This coating can dissolve under the weakly acidic conditions often found in hypoxic tissues, triggering a pH-dependent oxygen release. researchgate.netacs.org
| Polymer System | CaO2 Loading | Key Findings on Physical Properties & Oxygen Release | Reference |
|---|---|---|---|
| PCL/GelMA Hydrogel | 0 mg, 40 mg, 60 mg | Achieved 5% to 29% dissolved oxygen over 35 days. Compressive strength ranged from 5-20 kPa. | nih.govrsc.org |
| PCL Microspheres in Gelatin Hydrogel | Not specified | Sustained oxygen release over 5 weeks. Improved mechanical strength from 5 kPa to 35 kPa. | nih.govacs.org |
| Electrospun PCL | Not specified | Provided controlled oxygen release for 14 days. | rsc.org |
| Polyurethane (PU) | 0.1%, 0.5%, 1% wt. | Produced oxygen for at least 13 days. 0.5% CPO showed the highest release without significant pH change. | researchgate.net |
Enhanced Cellular Viability and Function in Hypoxic Conditions
The primary benefit of incorporating this compound into tissue engineering scaffolds is the significant improvement in cell survival and function in oxygen-deprived environments. nih.govdntb.gov.uanih.gov Hypoxia, a major hurdle in engineering larger tissue constructs, can be effectively mitigated by the in situ oxygen generation from CaO2. rsc.orgrsc.org
Numerous studies have demonstrated that oxygen-generating scaffolds markedly enhance cell viability and encourage proliferation within 3D engineered tissues. nih.govtandfonline.com Without this supplemental oxygen, cells encapsulated deep within a scaffold are prone to hypoxia-induced damage and necrosis. nih.govrsc.org
Research has shown these benefits across various cell types:
Fibroblasts, Myoblasts, and Cardiomyocytes: In PCL/hydrogel scaffolds, 3D-encapsulated NIH/3T3 fibroblasts, L6 rat myoblasts, and primary cardiac fibroblasts all showed enhanced cell survival and proliferation under hypoxic conditions compared to control scaffolds without CaO2. nih.govrsc.org
Cardiomyocytes: Oxygen-generating scaffolds co-encapsulating cardiomyocytes demonstrated improved viability, proliferation, and metabolic activity when cultured under hypoxia. nih.govacs.org
Preosteoblasts: Electrospun PCL scaffolds containing CaO2 nanocuboids protected preosteoblasts from hypoxia-induced cell death and supported their proliferation. rsc.org
Stem Cells: 3D-printed oxygen-releasing devices made from alginate hydrogel and CaO2 enhanced the survival of embedded adipose tissue-derived stem cells by alleviating hypoxia and reducing apoptosis. researchgate.net
| Scaffold System | Cell Type | Key Outcome | Reference |
|---|---|---|---|
| PCL/GelMA Hydrogel | 3T3 Fibroblasts, L6 Myoblasts, Cardiac Fibroblasts | Enhanced cell survival, proliferation, and function. | nih.gov |
| PCL-Gelatin Hydrogel | Cardiomyocytes | Improved cell viability, proliferation, and metabolic activity. | nih.govacs.org |
| Electrospun PCL-CaO2 | Preosteoblasts | Protected from hypoxia-induced cell death; supported proliferation. | rsc.org |
| GelMA Bioink with CPO | Fibroblasts, Cardiomyocytes | Improved metabolic activity and viability in 3D bioprinted constructs. | ertaslab.com |
| Alginate Hydrogel with CPO | Adipose-derived Stem Cells | Alleviated hypoxia, maintained oxygen availability, and ensured proliferation. | researchgate.net |
Beyond simple survival, oxygen is a critical signaling molecule that influences cellular differentiation—the process by which cells specialize into specific types. nih.gov this compound-releasing scaffolds have been shown to support this vital process in engineered tissues. For example, in bone tissue engineering, CaO2-based scaffolds not only support the adhesion and proliferation of osteoblasts but also promote their differentiation and the mineralization of the local bone tissue. researchgate.net Similarly, composite matrices of poly(lactide-co-glycolide) (PLGA) and CaO2 were found to support the osteogenic differentiation of human adipose-derived stem cells. nih.gov In another study, bioprinted skeletal muscle constructs containing an oxygen-generating system were able to successfully differentiate into elongated myotubes. mdpi.com Furthermore, hydrogels that release bioactive molecules from the CaO2 reaction, including O2 and Ca2+ ions, have been observed to stimulate the differentiation of human mesenchymal stem cells. rsc.org
This compound in Advanced Biomedical Therapy Research
The applications of this compound in biomedicine are expanding beyond tissue regeneration. Its unique chemical properties are being explored for advanced therapeutic strategies.
Cancer Therapy: The tumor microenvironment is often severely hypoxic, which can render many cancer treatments, like photodynamic therapy (PDT), less effective. rsc.org this compound is being investigated as a way to re-oxygenate tumors, thereby enhancing the efficacy of oxygen-dependent therapies. rsc.orgresearchgate.net It has been used in research for reactive oxygen species-based chemodynamic therapy, calcium overload cancer therapy, and to improve the outcomes of PDT and photothermal therapy (PTT). researchgate.netacs.orgrsc.org
Antibacterial Applications: The byproducts of the CaO2 reaction with water include hydrogen peroxide (H2O2) and calcium hydroxide (B78521), both of which have antimicrobial properties. rsc.orgresearchgate.net This has led to the development of CaO2-containing hydrogels and scaffolds that exhibit killing efficacy against both Gram-negative and Gram-positive bacteria, suggesting potential use for treating infections and in wound healing applications. researchgate.netrsc.org
Reactive Oxygen Species Generation for Therapeutic Modalities
This compound serves as a precursor for the generation of reactive oxygen species (ROS), which are pivotal in various therapeutic strategies, including chemodynamic therapy (CDT) and photodynamic therapy (PDT). x-mol.netresearchgate.net
Chemodynamic Therapy (CDT):
CDT utilizes Fenton or Fenton-like reactions to convert endogenous hydrogen peroxide (H2O2) into highly cytotoxic hydroxyl radicals (•OH) within the tumor microenvironment (TME). nih.govacs.org However, the efficacy of CDT is often limited by the insufficient concentration of H2O2 in tumor tissues. nih.govresearchgate.net this compound addresses this limitation by reacting with water in the acidic TME to produce H2O2, thereby amplifying the CDT effect. nih.govthno.org
For instance, nanoparticles composed of this compound can be designed to be stable at physiological pH but decompose in the acidic TME to release H2O2. thno.orgnih.gov This targeted release enhances the production of •OH radicals specifically at the tumor site, leading to increased oxidative stress and subsequent cancer cell death. thno.orgmdpi.com
Photodynamic Therapy (PDT):
PDT involves the use of a photosensitizer that, upon light irradiation, generates ROS, primarily singlet oxygen (¹O₂), which induces cell death. nih.govnih.gov A major obstacle for effective PDT is the hypoxic (low oxygen) nature of the TME, as oxygen is a crucial substrate for ¹O₂ generation. nih.govresearchgate.net
This compound can alleviate tumor hypoxia by generating oxygen through its reaction with water. researchgate.netnih.gov This in situ oxygen production enhances the efficacy of PDT by ensuring a sufficient supply of oxygen for the photosensitizer to generate cytotoxic ¹O₂. nih.govmdpi.com Nanoplatforms have been developed that co-deliver a photosensitizer and this compound. Upon reaching the tumor, these nanoparticles release oxygen, thereby overcoming hypoxia and significantly boosting the therapeutic outcome of PDT. nih.govresearchgate.net
| Therapeutic Modality | Role of this compound | Mechanism of Action | Key Research Findings |
| Chemodynamic Therapy (CDT) | H2O2 source | Reacts with water in the acidic TME to produce H2O2, which then participates in Fenton-like reactions to generate cytotoxic •OH radicals. nih.govacs.orgthno.org | Nanoparticles releasing H2O2 from CaO2 in the TME lead to enhanced CDT efficacy and tumor cell apoptosis. thno.orgmdpi.com |
| Photodynamic Therapy (PDT) | Oxygen source | Decomposes to release O2, alleviating tumor hypoxia and providing the necessary substrate for photosensitizers to generate ¹O₂ upon light activation. nih.govresearchgate.netmdpi.com | Co-delivery of CaO2 and photosensitizers in nanoparticles significantly improves PDT outcomes by overcoming hypoxia. nih.govresearchgate.net |
Calcium Ion Release for Cellular Modulation
Beyond ROS generation, the release of calcium ions (Ca²⁺) from this compound nanoparticles presents another therapeutic avenue, primarily through a mechanism known as calcium overload therapy. x-mol.netresearchgate.net
Calcium Overload Therapy:
Normal cells maintain a strict regulation of intracellular Ca²⁺ concentration. Disruption of this homeostasis, leading to a sustained increase in cytosolic Ca²⁺ levels (calcium overload), can trigger a cascade of events culminating in cell death. mdpi.comnih.gov Cancer cells are often more susceptible to calcium overload than normal cells. researchgate.net
This compound nanoparticles can be engineered to degrade within the tumor microenvironment, releasing a high concentration of Ca²⁺ ions. mdpi.comresearchgate.net This sudden influx of Ca²⁺ overwhelms the cell's regulatory mechanisms, leading to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death. nih.govnih.gov This strategy offers a distinct mechanism of action that can be synergistic with other therapies. For example, the Ca²⁺ released from CaO2 has been shown to enhance the efficacy of certain chemotherapeutic drugs. nih.gov
| Therapeutic Strategy | Role of this compound | Mechanism of Action | Key Research Findings |
| Calcium Overload Therapy | Ca²⁺ source | Releases high concentrations of Ca²⁺ ions in the TME, disrupting intracellular calcium homeostasis and inducing apoptosis in cancer cells. mdpi.comnih.govresearchgate.net | CaO2 nanoparticles can induce tumor cell death through calcium overload, and this effect can be synergistic with chemotherapy. researchgate.netnih.gov |
Nanoparticle Design for Targeted Delivery in Biomedical Research Systems
The therapeutic potential of this compound is significantly enhanced through its incorporation into well-designed nanoparticles. x-mol.netresearchgate.net These nanocarriers offer several advantages, including improved stability, controlled release, and targeted delivery to the desired site of action, thereby maximizing therapeutic efficacy while minimizing off-target effects. thno.orgmdpi.com
Design Strategies and Materials:
A variety of materials have been employed to fabricate this compound nanoparticles, each offering specific functionalities. Common strategies include:
Polymeric Encapsulation: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL) can be used to encapsulate this compound, allowing for sustained release of oxygen and calcium ions. researchgate.net
Silica-based Nanocarriers: Hollow mesoporous silica (B1680970) nanoparticles (HMSNs) provide a high loading capacity for this compound and can be surface-functionalized for targeted delivery. thno.orgnih.govmdpi.com The porous structure allows for controlled diffusion of reactants and products. thno.org
Liposomal Formulations: Liposomes can encapsulate both this compound and other therapeutic agents, facilitating co-delivery and synergistic therapies. nih.gov
Surface Modification: The surface of this compound nanoparticles can be modified with targeting ligands, such as hyaluronic acid, to specifically bind to receptors overexpressed on cancer cells, thereby enhancing tumor accumulation. mdpi.comresearchgate.net
Controlled Release Mechanisms:
The release of therapeutic agents from this compound nanoparticles is often triggered by the unique conditions of the tumor microenvironment, such as its acidic pH. thno.orgresearchgate.netoup.com For instance, nanoparticles can be coated with a pH-sensitive polymer that remains stable at the neutral pH of blood but dissolves in the acidic TME, triggering the release of this compound. thno.org This responsive behavior ensures that the therapeutic action is localized to the tumor, reducing systemic toxicity.
| Nanoparticle Design | Materials | Release Mechanism | Biomedical Application |
| Polymeric Nanoparticles | PLGA, PCL | Sustained release through polymer degradation. researchgate.net | Tissue engineering, drug delivery. researchgate.netmdpi.com |
| Silica Nanoparticles | Hollow Mesoporous Silica (HMSNs) | pH-responsive release in acidic TME. thno.orgnih.gov | Targeted cancer therapy. thno.orgmdpi.com |
| Liposomes | Phospholipids | Co-delivery of CaO2 and other drugs. nih.gov | Combination cancer therapy. nih.gov |
| Surface-Modified Nanoparticles | Hyaluronic Acid | Receptor-mediated targeting. mdpi.comresearchgate.net | Targeted cancer therapy. mdpi.comresearchgate.net |
Theoretical and Computational Studies of Calcium Peroxide
Electronic Structure and Bonding Analysis
Computational studies, particularly those employing density functional theory (DFT) and Hartree-Fock methods, have been crucial in elucidating the electronic structure and the nature of chemical bonding in crystalline calcium peroxide. aps.org These investigations reveal that the electronic states near the valence band are predominantly composed of contributions from the peroxide ions (O₂²⁻). aps.org
Analysis of the band structure and density of states for various phases of this compound shows its insulating nature. For instance, calculations for the P2₁/c-L phase at 50 GPa indicate a thermal bandgap of 2.4 eV and an optical bandgap of 2.5 eV. rsc.orgarxiv.org The electronic structure can be generally described as follows:
The lowest valence bands are almost entirely derived from Calcium 3s orbitals. rsc.orgarxiv.org
Above these, bands arising from Oxygen 2s orbitals are found. researchgate.net
The bands just below the highest occupied molecular orbital (HOMO) are largely composed of Oxygen 2p orbitals. arxiv.org
The orbitals immediately above the Fermi level (unoccupied) also consist of O 2p orbitals, followed by a dense band of Ca 3d orbitals. arxiv.org
A key focus of these studies is the peroxide molecular ion (O₂²⁻). This ion is metastable in isolation and is stabilized within the ionic crystal lattice. aps.org The chemical bond within the peroxide ion is complex, resulting from a balance between a weak covalent σ-type bond and the strong electrostatic repulsion of the closed-shell electrons in the oxygen 2s and 2p orbitals. The compression of the peroxide ion within the crystal structure leads to an excessive overlap of the O 2s closed shells, which contributes an antibonding character to the interaction. aps.org The O-O bond lengths in crystalline ionic peroxides are typically longer than in molecular oxygen. arxiv.org
| Feature | Description | Contributing Orbitals |
|---|---|---|
| Valence Bands (Lowest) | Comprise the lowest set of 4 bands. | Primarily Ca 3s |
| Valence Bands (Mid) | Splitting of O 2s orbital energy levels, possibly due to covalent bonding in the peroxide ion. | Primarily O 2s |
| Valence Bands (Highest) | Consist of 20 bands just below the HOMO. | Largely O 2p |
| Conduction Bands (Lowest) | The first unoccupied orbitals above the Fermi level. | O 2p, followed by Ca 3d |
| Bandgap | Calculated thermal bandgap of 2.4 eV and optical bandgap of 2.5 eV, indicating an insulating nature. | N/A |
High-Pressure Behavior and Phase Transitions of this compound
The behavior of this compound under high pressure has been extensively investigated through computational methods, revealing a rich phase diagram and enhanced stability. arxiv.orgresearchgate.netrsc.orgarxiv.org
To predict the stable crystal structures of this compound across a wide pressure range (0-200 GPa), researchers have employed a combination of Density Functional Theory (DFT) and the Ab Initio Random Structure Searching (AIRSS) method. rsc.orgarxiv.orgresearchgate.netarxiv.orgscispace.comresearchgate.net
AIRSS: This approach involves generating random, but physically sensible, crystal structures which are then relaxed to a local energy minimum using a first-principles total energy code. cam.ac.ukgithub.io By performing a large number of these calculations, the method can efficiently explore the potential energy landscape to identify low-enthalpy (and therefore stable) phases without prior experimental knowledge. cam.ac.ukgithub.io
DFT: This quantum mechanical modeling method is used within the AIRSS framework to calculate the forces on the atoms and the total energy of a given structure, allowing for its geometric optimization. cam.ac.uk DFT is the engine that determines the stability of the randomly generated structures.
Using these methodologies, studies have identified several new stable and metastable phases of CaO₂. rsc.orgarxiv.orgresearchgate.net At zero pressure, several structures with C2/c, and Pna2₁ symmetries are found to be very close in enthalpy. rsc.orgnih.gov As pressure increases, new phases with I4/mcm and P2₁/c symmetries emerge as the most stable. rsc.orgarxiv.orgresearchgate.netscispace.com
A significant finding from theoretical studies is that this compound becomes more stable against decomposition into calcium oxide (CaO) and oxygen (O₂) as pressure increases. rsc.orgarxiv.orgresearchgate.netrsc.orgscispace.comresearchgate.net The decomposition reaction is:
CaO₂ → CaO + ½O₂
Computational analyses show that the enthalpy of this decomposition reaction becomes increasingly positive with pressure, indicating that the reverse reaction (formation of CaO₂ from CaO and O₂) is favored in oxygen-rich environments at high pressure. rsc.org The peak stability for this compound is predicted to occur at approximately 65 GPa, which coincides with the B1-B2 phase transition pressure of calcium oxide. rsc.orgarxiv.orgresearchgate.netrsc.orgscispace.comresearchgate.net At this pressure, the decomposition enthalpy of CaO₂ is calculated to be +0.64 eV per formula unit (+62 kJ mol⁻¹), demonstrating its remarkable stability. rsc.org
| Pressure Range (GPa) | Most Stable Phase (Space Group) | Key Finding |
|---|---|---|
| 0 - 1.5 | C2/c | Multiple structures (including Pna2₁) are very close in enthalpy. rsc.orgnih.gov |
| 1.5 - 23.4 | Pna2₁ | This phase becomes the most stable structure. nih.gov |
| 23.4 - 40 | I4/mcm | A tetragonal phase becomes favorable. rsc.orgnih.gov |
| > 40 | P2₁/c-L | This phase is predicted to be stable up to at least 200 GPa. rsc.org |
| ~65 | P2₁/c-L | Peak thermodynamic stability against decomposition into CaO and O₂. rsc.orgarxiv.orgresearchgate.netrsc.orgscispace.comresearchgate.net |
The demonstrated stability of this compound at high pressures and temperatures has significant implications for planetary science. rsc.orgarxiv.orgresearchgate.netscispace.com Calcium and oxygen are elements with high cosmic abundances, making their compounds key building blocks of terrestrial planets and exoplanets. rsc.orgscispace.com
The pressures and temperatures at which CaO₂ is predicted to be a stable oxide are well within the range found in planetary interiors. researchgate.netscispace.com For example, a pressure of 65 GPa corresponds to the conditions in the Earth's lower mantle. scispace.com Phonon calculations using the quasiharmonic approximation confirm that CaO₂ is a thermodynamically stable oxide at mantle temperatures and pressures. rsc.orgarxiv.orgresearchgate.netscispace.com This suggests that this compound could be a constituent of planetary mantles, particularly in oxygen-rich environments. rsc.org Its existence could influence the geochemistry and dynamics of these deep planetary layers. researchgate.net
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling is also employed to unravel the complex reaction mechanisms involving this compound, particularly in the context of oxygen activation and the generation of reactive oxygen species (ROS).
Recent computational studies have begun to explore the mechanisms by which calcium complexes activate molecular oxygen (O₂). While much of this work focuses on complex organometallic systems, it provides insight into the fundamental interactions between calcium and oxygen species. nih.govacs.org
One proposed pathway for oxygen activation involves a single electron transfer (SET) from a calcium-containing complex to an O₂ molecule. nih.govacs.org For example, in studies of a model Ca-TEMPO complex, DFT calculations show that the reaction with O₂ is initiated by an electron transfer from the highest occupied molecular orbital (HOMO) of the calcium complex to the oxygen molecule. acs.org This process forms a transient calcium superoxide (B77818) ([CaO₂]⁺) species. nih.govacs.org
This superoxide intermediate is highly reactive. Computational models suggest it can then participate in further reactions, such as abstracting a hydrogen atom from a solvent molecule (like THF) to form a calcium hydroperoxide species (Ca-OOH). nih.govacs.org The formation of reactive oxygen species like superoxide (O₂⁻) and hydroxyl radicals (•OH) from the decomposition of this compound in aqueous solutions has been studied, and computational models help to rationalize the complex reaction networks involved. researchgate.netmdpi.com These models are crucial for understanding how this compound can act as a source of controlled oxidative power in various applications. researchgate.net
Simulation of Single Electron Transfer (SET) Processes
Theoretical and computational studies, particularly those employing quantum chemical calculations, have provided significant insights into the mechanistic pathways of this compound formation, with a focus on Single Electron Transfer (SET) processes. These simulations are crucial for understanding the reactivity of calcium-based systems with molecular oxygen, which is fundamental to various chemical and biological processes.
Recent research has investigated the reactivity of a model calcium-TEMPO complex with oxygen, leading to the formation of novel calcium hydroperoxide and heterometallic calcium/potassium peroxide species. acs.orgnih.gov These studies have proposed reaction mechanisms substantiated by Density Functional Theory (DFT) calculations. acs.orgnih.gov
The oxygenation of a pure solution of the calcium-TEMPO complex is believed to be initiated by the attack of an O₂ molecule on the calcium center. This is followed by an electron transfer from the Ca-O bond of the TEMPO ligand to the oxygen molecule. nih.gov This SET process is a critical step in the formation of calcium-supported reactive oxygen species (ROS). acs.orgacs.org
In a related system involving potassium ions, the proposed first step of oxygenation also involves a SET from the Ca-O bond of the TEMPO ligand to the incoming O₂ molecule. This results in the formation of a calcium superoxide that is further stabilized by the potassium ion. acs.orgacs.org A subsequent SET from a second molecule of the calcium-TEMPO complex leads to the formation of a monomeric this compound. acs.orgacs.org
DFT calculations have been instrumental in supporting these proposed reaction pathways. acs.orgnih.gov For instance, in the parent Ca-TEMPO complex, calculations of Mayer's bond order indicated a degree of bonding between the calcium center and both the oxygen and nitrogen atoms of the TEMPO ligand. acs.orgnih.gov The highest occupied molecular orbital (HOMO) in this complex is characterized as having π* character and is shared between the oxygen and nitrogen atoms, which is relevant to its electron-donating capability in a SET process. acs.orgnih.gov
The computational studies also provided data on the structural characteristics of the resulting peroxide species. The calculated bond distances and vibrational frequencies from DFT simulations were found to be in good agreement with experimental observations, further validating the proposed mechanisms involving SET. acs.org
Detailed Research Findings:
The following tables present key computational data from DFT simulations of the Ca-TEMPO complex and the resulting this compound species.
| Bond | Bond Order |
|---|---|
| Ca–O | 0.33 |
| Ca–N | 0.16 |
This data indicates the nature of the bonding interactions in the precursor complex involved in the SET process. acs.orgnih.gov
| Compound | Bond | Calculated (Å) | Experimental (Å) |
|---|---|---|---|
| Ca-hydroperoxide Dimer (32) | Ca–O | - | 2.342 - 2.383 |
| O–O | - | 1.340(4) - 1.348(5) | |
| Heterometallic Ca/K Peroxide (4) | Ca–O | - | 2.315 - 2.328 |
| O–O | - | 1.550(3) |
The comparison between calculated and experimental values helps to validate the computational models used to simulate the outcomes of the SET-initiated reactions. acs.orgnih.gov
| Compound | Calculated Frequency (cm-1) |
|---|---|
| Ca-hydroperoxide Dimer (32) | 825 |
| Heterometallic Ca/K Peroxide (4) | 790 |
DFT frequency calculations were used to assign the O–O stretching vibrations observed in Raman spectra, providing further evidence for the formation of the peroxide species. acs.orgnih.gov
Emerging Research Directions and Future Perspectives for Calcium Peroxide
Integration of Calcium Peroxide with Hybrid Remediation and Agricultural Systems
The integration of this compound into hybrid remediation and agricultural systems represents a promising avenue for addressing complex environmental and agricultural challenges. This approach leverages the synergistic effects of combining CaO2 with other technologies to enhance efficiency and achieve multiple benefits simultaneously.
In environmental remediation, CaO2 is being coupled with other advanced oxidation processes (AOPs) to improve the degradation of persistent organic pollutants. For instance, combining CaO2 with ozonation has been shown to be effective in removing contaminants like diclofenac, phenol, and sulfamethoxazole. tci-thaijo.org The CaO2 acts as a source of hydrogen peroxide, which reacts with ozone to generate highly reactive hydroxyl radicals, thereby accelerating the degradation of organic compounds. tci-thaijo.org Similarly, CaO2 is used in Fenton-like reactions, where it provides a slow release of H2O2 that reacts with an iron catalyst to produce hydroxyl radicals. mdpi.com This controlled release is advantageous over the direct use of H2O2. researchgate.net
Hybrid systems are also being developed for the simultaneous removal of different types of contaminants. A novel plasma catalysis system based on this compound has been proposed for the emergency treatment of wastewater from chemical industry parks, aiming for the synchronous removal of organic pollutants and phosphorus. mdpi.com In this system, plasma generates reactive species to degrade organic compounds, while CaO2 releases H2O2 for further oxidation and calcium ions that react with phosphate (B84403) to form precipitates. mdpi.com
In agriculture, the integration of CaO2 offers a dual benefit of improving soil conditions and mitigating greenhouse gas emissions. In rice paddies, which are a significant source of methane (B114726) (CH4), the application of CaO2 can increase the soil's redox potential. mdpi.com This creates a more aerobic environment that suppresses the activity of methane-producing microorganisms. mdpi.com Field experiments have demonstrated that CaO2 can effectively reduce CH4 emissions from paddy fields, including those where green manure like milk vetch is incorporated, which can otherwise increase methane production. mdpi.com
Furthermore, CaO2 application in agriculture can enhance crop growth, particularly in waterlogged conditions. frontiersin.org By releasing oxygen, it improves the root environment, promotes root vitality, and enhances nutrient absorption. frontiersin.org This leads to stronger plant growth and can ultimately increase crop yields. frontiersin.org The integration of CaO2 into agricultural practices is seen as a viable strategy to balance the need for increased food production with the imperative to reduce environmental impacts. mdpi.com
The development of these integrated systems is still an active area of research, with ongoing studies focusing on optimizing the operational parameters and understanding the complex interactions between the different components.
Optimization of Controlled Release Kinetics for Specific Applications
Optimizing the controlled release kinetics of this compound is a critical research focus aimed at tailoring its performance for specific applications in environmental remediation and agriculture. The goal is to ensure a sustained and predictable release of oxygen and hydrogen peroxide to match the demands of the target process, thereby maximizing efficiency and minimizing waste. mdpi.comrsc.org
A primary strategy for controlling release kinetics involves the encapsulation or coating of this compound particles with polymeric materials. mdpi.com These coatings act as a physical barrier, regulating the diffusion of water to the CaO2 core and the subsequent release of reactive oxygen species. mdpi.comnih.gov Researchers have investigated various polymers for this purpose, including dextran (B179266), polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP). mdpi.comnih.govrsc.org
For instance, dextran-coated nanoscale this compound (nCP) has been shown to exhibit slow-release characteristics, making it a promising candidate for long-term efficacy in wastewater treatment. mdpi.comnih.gov Studies have demonstrated that dextran-coated nCPs can achieve a gradual degradation of pollutants like doxycycline (B596269) over an extended period. nih.gov Similarly, coating CaO2 particles with PEG has been found to influence the oxygen release profile, which is dependent on factors such as the pH of the surrounding medium and the molar ratio of PEG to calcium. rsc.orgrsc.org PVP-coated nCPs have also been developed to modulate the release of H2O2 and control pH fluctuations in groundwater remediation scenarios. nih.gov
The physical and chemical properties of the coating, as well as the method of preparation, play a crucial role in determining the release kinetics. For example, in the context of tissue engineering, polycaprolactone (B3415563) (PCL) has been used as a hydrophobic barrier in oxygen-generating scaffolds. The concentration of PCL can be varied to control the hydrolysis of CaO2 and, consequently, the oxygen release kinetics, allowing for adjustability to suit the needs of particular cell types. nih.gov
Beyond polymer coatings, the intrinsic properties of the this compound particles themselves, such as crystallite size, can affect release rates. Research has shown that a smaller crystallite size can lead to an increase in the initial oxygen production. rsc.orgresearchgate.net Therefore, controlling the synthesis process to produce particles with a specific size distribution is another key aspect of optimizing release kinetics. rsc.orgresearchgate.net
The release kinetics are also influenced by environmental conditions, such as pH and temperature. nih.govrsc.org Acidic conditions, for example, tend to favor an increase in H2O2 production by promoting the decomposition of nCP. nih.gov Understanding these influences is essential for predicting and controlling the performance of CaO2 in real-world applications.
Table 2: Materials for Controlled Release of this compound
| Coating/Encapsulation Material | Target Application | Key Findings on Release Kinetics | Reference(s) |
| Dextran | Wastewater Treatment | Slow H2O2 release, promising for long-term efficacy. | mdpi.comnih.gov |
| Polyethylene Glycol (PEG) | General Controlled Release | Release kinetics dependent on pH, product layer diffusion, and PEG/calcium ratio. | rsc.orgrsc.org |
| Polyvinylpyrrolidone (PVP) | Groundwater Remediation | Modulates H2O2 release and pH; release longevity increases with coating concentration. | nih.gov |
| Polycaprolactone (PCL) | Tissue Engineering | Oxygen release kinetics are controllable based on PCL concentration. | nih.gov |
Addressing Challenges in Large-Scale Application and Economic Feasibility
While this compound shows great promise in various environmental and agricultural applications, several challenges related to its large-scale implementation and economic feasibility need to be addressed for its widespread adoption.
One of the primary challenges is the economic viability of using CaO2 on a large scale. mdpi.comresearchgate.net Although this compound is considered a relatively low-cost chemical, its application in extensive agricultural fields or large-scale remediation projects would require significant investment. mdpi.comresearchgate.net Therefore, comprehensive cost-benefit analyses are essential to evaluate its economic attractiveness for end-users, such as farmers in resource-limited regions. mdpi.com The development of more efficient and cost-effective production methods for CaO2 is a key research direction to improve its economic feasibility. marketresearchintellect.com
Furthermore, the lack of established policy frameworks and incentives can hinder the adoption of CaO2-based technologies. mdpi.com For instance, in the context of mitigating methane emissions from rice paddies, the absence of carbon credits or subsidies for using such emission-reducing amendments can make it less appealing for farmers to invest in this technology. mdpi.com
From a technical perspective, challenges remain in achieving uniform distribution and long-term effectiveness in large, heterogeneous environments like contaminated soil and groundwater. While controlled-release formulations are being developed, ensuring their consistent performance under varying field conditions is crucial. For large-scale applications, issues such as high energy consumption and flux decay related to fouling in membrane-based systems that might be used in conjunction with CaO2 also need to be addressed. nih.gov
Addressing these challenges through continued research, technological innovation, and the development of supportive policies will be critical for unlocking the full potential of this compound in large-scale applications.
Exploration of New Catalytic and Synergistic Interactions for Enhanced Reactivity
The exploration of new catalytic and synergistic interactions is a key research frontier for enhancing the reactivity of this compound. This involves combining CaO2 with other substances or processes to generate more powerful and selective oxidation systems for the degradation of recalcitrant pollutants. tci-thaijo.orgmdpi.comresearchgate.net
A significant area of investigation is the use of catalysts to activate this compound and generate highly reactive species like hydroxyl radicals (•OH). mdpi.com Iron-based catalysts are commonly used in Fenton-like reactions, where Fe(II) catalyzes the decomposition of hydrogen peroxide released from CaO2 to produce •OH. nih.govmdpi.com Research is ongoing to explore new and more efficient catalysts. For example, pyrite (B73398), a naturally occurring iron sulfide (B99878) mineral, has been shown to effectively activate CaO2 for the oxidation of pollutants like sulfanilamide. researchgate.net The combination of pyrite and CaO2 was found to be effective even at mild pH. researchgate.net
Researchers are also investigating the synergistic effects of combining CaO2 with other advanced oxidation processes (AOPs). For instance, the integration of CaO2 with ozonation has been shown to enhance the degradation of various organic compounds. tci-thaijo.org In this system, the H2O2 released from CaO2 reacts with ozone to produce •OH, leading to a more efficient oxidation process. tci-thaijo.org Similarly, coupling CaO2 with plasma technology is being explored for wastewater treatment. mdpi.com The plasma generates reactive species that, in conjunction with the H2O2 from CaO2, lead to enhanced degradation of organic pollutants. mdpi.com
The synergistic interactions are not limited to chemical catalysts. The integration of CaO2 with biological processes is another promising area. In bioremediation, the slow release of oxygen from CaO2 stimulates the activity of aerobic microorganisms, which in turn degrade contaminants. terrasystems.net This represents a synergistic relationship where the chemical properties of CaO2 enhance a biological process.
Furthermore, the development of nanocomposites that integrate CaO2 with other functional materials is an active area of research. For example, nanocomposites of calcium and copper peroxides have been synthesized for enhanced chemodynamic therapy. acs.org In this system, the simultaneous release of Ca2+, Cu2+, and H2O2 leads to the generation of abundant hydroxyl radicals through an enhanced Fenton-like reaction, demonstrating a synergistic effect between the different components. acs.org
Understanding the mechanisms behind these catalytic and synergistic interactions is crucial for designing more effective and efficient CaO2-based systems for a wide range of applications.
Q & A
Q. What are the recommended safety protocols for handling calcium peroxide in laboratory settings?
this compound requires strict safety measures due to its oxidizing properties. Key practices include:
- Emergency Preparedness : Install eyewash stations and emergency showers in workspaces .
- Contamination Control : Use vacuum or wet methods for cleanup to avoid dust inhalation; prohibit dry sweeping .
- Storage : Store under inert gas (e.g., nitrogen) to minimize peroxide formation and test peroxide levels regularly (≥10 ppm requires deactivation) .
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to prevent skin/eye contact .
Q. How can this compound be synthesized and characterized for research purposes?
Q. What mechanisms underlie this compound’s role in environmental remediation (e.g., phosphorus removal)?
this compound removes phosphorus via:
- Adsorption : Phosphate ions bind to Ca²⁺ on CaO₂ surfaces, forming stable Ca-P precipitates (e.g., hydroxyapatite) .
- Oxidation : Releases H₂O₂, which degrades organic phosphorus compounds into orthophosphates for subsequent adsorption .
- pH Dependency : Optimal adsorption occurs at pH 8 due to enhanced Ca²⁺ availability and reduced competing ions .
Advanced Research Questions
Q. How can experimental design optimize this compound’s phosphate adsorption efficiency?
Use Response Surface Methodology (RSM) to model interactions between variables:
Methodological Tip: Conduct a central composite design (CCD) to identify nonlinear relationships .
Q. What strategies enhance the tumor-targeting efficacy of this compound nanoparticles (NPs)?
- pH-Responsive Design : Modify NPs with sodium hyaluronate (SH) to exploit tumor microenvironment acidity. SH degrades in low pH, releasing Ca²⁺ and inducing calcium overload .
- Cytotoxicity Screening : Use in vitro models (e.g., HeLa cells) to measure ROS generation and apoptosis via flow cytometry .
- In Vivo Tracking : Monitor tumor calcification via CT imaging to assess therapeutic progress .
Q. How do coexisting anions impact this compound’s performance in water treatment?
High concentrations of Cl⁻, NO₃⁻, or SO₄²⁻ compete with phosphate for adsorption sites:
- Competitive Adsorption : Langmuir isotherm models show reduced Ca-P binding affinity in ionic matrices .
- Mitigation : Pre-treat water with ion-exchange resins or adjust pH to precipitate interfering ions .
Q. What methodologies assess this compound’s cytotoxicity in biomedical applications?
- Cell Viability Assays : MTT or Alamar Blue tests quantify metabolic activity post-exposure .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress .
- Calcium Flux Imaging : Employ Fluo-4 AM dye to visualize intracellular Ca²⁺ accumulation .
Data Contradictions and Resolutions
Q. Why do optimal pH values for phosphate adsorption vary across studies (pH 5.7 vs. 8.0)?
- Contextual Factors : Differences in initial phosphate concentration, CaO₂ particle size, and water matrix (e.g., freshwater vs. wastewater) .
- Resolution : Calibrate pH based on target application. For example, pH 8 suits natural waters, while acidic conditions (pH ~6) may enhance organic phosphorus hydrolysis .
Q. How can long-term stability of CaO₂ in environmental applications be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
